Product packaging for GSK1059615(Cat. No.:CAS No. 958852-01-2)

GSK1059615

Cat. No.: B1672348
CAS No.: 958852-01-2
M. Wt: 333.4 g/mol
InChI Key: QDITZBLZQQZVEE-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK1059615 is a thiazolidinone that is the 5-{[4-(pyridin-4-yl)quinolin-6-yl]methylene} derivative of 1,3-thiazolidine-2,4-dione. A PI3K inhibitor It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor and an antineoplastic agent. It is a member of quinolines, a member of pyridines and a thiazolidinone.
This compound has been used in trials studying the treatment of Lymphoma, Solid Tumours, Endometrial Cancer, Solid Tumor Cancer, and Metastatic Breast Cancer.
PI3K Inhibitor this compound is a phosphoinositide 3-kinase (PI3K) inhibitor with potential antineoplastic activity. PI3K inhibitor this compound inhibits PI3K in the PI3K/AKT kinase signaling pathway, which may trigger the translocation of cytosolic Bax to the mitochondrial outer membrane and an increase in mitochondrial membrane permeability, followed by apoptosis. Bax is a member of the proapoptotic Bcl-2 family of proteins. PI3K, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.
GSK-1059615 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11N3O2S B1672348 GSK1059615 CAS No. 958852-01-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O2S/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,22,23)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDITZBLZQQZVEE-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C=C3C(=O)NC(=O)S3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00242004
Record name GSK-1059615
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Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958852-01-2
Record name GSK-1059615
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958852012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-1059615
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11962
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-1059615
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-1059615
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07YMO87363
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

GSK1059615: A Technical Guide to its Mechanism of Action as a Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1059615 is a potent, reversible, and ATP-competitive small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, impact on cellular signaling, and the downstream cellular consequences. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of oncology, cell biology, and drug discovery.

Core Mechanism of Action: Dual PI3K and mTOR Inhibition

This compound functions as a dual inhibitor, targeting multiple isoforms of the Class I PI3K family and the mTOR kinase.[2][4] It competitively binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of their respective substrates.[1][2] The thiazolidinedione ring of this compound is understood to interact with the catalytic lysine residue (Lys833) within the ATP-binding site.[1][5]

Kinase Inhibitory Profile

This compound exhibits potent inhibitory activity against all Class I PI3K isoforms (α, β, δ, and γ) and mTOR in the nanomolar range. This broad-spectrum inhibition of the PI3K pathway underscores its classification as a pan-PI3K inhibitor.[1][5]

TargetIC50 (nM)Ki (nM)
PI3Kα0.4[2][4]0.42[2]
PI3Kβ0.6[2][4]0.6[2]
PI3Kδ2[2][4]1.7[2]
PI3Kγ5[2][4]0.47[2]
mTOR12[2][4]-
Table 1: In vitro inhibitory activity of this compound against PI3K isoforms and mTOR.
Impact on the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, this compound prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The dual inhibition of mTOR further downstream amplifies the blockade of this pathway.[6]

A key cellular effect of this compound is the potent inhibition of Akt phosphorylation at serine 473 (S473). In T47D and BT474 cancer cell lines, this compound was shown to inhibit the phosphorylation of Akt at S473 with an IC50 of 40 nM.[2]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K inhibits mTORC1 mTORC1 This compound->mTORC1 inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (Thr308) Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream CellPro Cell Proliferation, Growth, Survival Downstream->CellPro

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

Cellular Consequences of this compound Treatment

The inhibition of the PI3K/Akt/mTOR pathway by this compound leads to significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, with breast cancer cells showing particular sensitivity.[1]

Cell Cycle Arrest

Treatment with this compound has been reported to induce a G1 phase cell cycle arrest in cancer cells.[1][2] This is a common outcome of inhibiting the PI3K/Akt/mTOR pathway, as it plays a crucial role in regulating the G1 to S phase transition.

Induction of Apoptosis

This compound treatment can trigger apoptosis, or programmed cell death.[1][2] The proposed mechanism involves the translocation of the pro-apoptotic protein Bax from the cytosol to the outer mitochondrial membrane, leading to an increase in mitochondrial membrane permeability and subsequent apoptosis.[7] In some cancer cell types, such as head and neck squamous cell carcinoma, this compound has also been observed to induce programmed necrosis.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (HTRF-based)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PI3K isoforms.

Kinase_Assay_Workflow start Start dilute Serially dilute this compound in DMSO start->dilute transfer Transfer 50 nL to 384-well plate dilute->transfer add_enzyme Add PI3K enzyme in reaction buffer transfer->add_enzyme preincubate Pre-incubate for 15 min at room temperature add_enzyme->preincubate add_substrate Initiate reaction with PIP2 and ATP preincubate->add_substrate incubate Incubate for 1 hour at room temperature add_substrate->incubate quench Quench reaction with stop solution incubate->quench add_detection Add HTRF detection solution quench->add_detection incubate_dark Incubate for 1 hour in the dark add_detection->incubate_dark read Measure HTRF signal (330nm ex, 620/665nm em) incubate_dark->read calculate Calculate IC50 values read->calculate end End calculate->end

Workflow for HTRF-based PI3K Kinase Inhibition Assay.

Protocol Details: [2][5]

  • Enzyme Concentrations: 400 pM for PI3Kα and PI3Kδ, 200 pM for PI3Kβ, and 1 nM for PI3Kγ.

  • Assay Conditions:

    • PI3Kα, β, and δ assays: 150 mM NaCl, 100 µM ATP.

    • PI3Kγ assay: No NaCl, 15 µM ATP.

    • All reactions are run with 10 µM PIP2.

  • Procedure:

    • Perform a 3-fold serial dilution of this compound in DMSO and transfer 50 nL to a 384-well low-volume assay plate.

    • Prepare PI3K reaction buffer and add DTT to a final concentration of 5 mM.

    • Add 2.5 µL of the respective PI3K enzyme in reaction buffer to the wells and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a 2x substrate solution (PIP2 and ATP in 1x reaction buffer).

    • Incubate the plate for 1 hour at room temperature.

    • Stop the reaction by adding 2.5 µL of stop solution.

    • Add 2.5 µL of HTRF detection solution and incubate for 1 hour in the dark.

    • Measure the HTRF signal using a plate reader with an excitation wavelength of 330 nm and dual emission detection at 620 nm and 665 nm.

    • Calculate IC50 values from the resulting data.

Cellular Akt Phosphorylation Assay

This assay quantifies the inhibition of Akt phosphorylation in cells treated with this compound.

Protocol Details: [2][5]

  • Plate cells at a density of 1 x 10^4 cells per well in a 96-well plate and incubate overnight.

  • Treat the cells with this compound for 30 minutes.

  • Aspirate the media and wash the cells once with cold PBS.

  • Lyse the cells by adding 80 µL of MSD Lysis buffer and incubate on a shaker at 4°C for at least 30 minutes.

  • For the Akt duplex assay, wash the assay plate four times with 200 µL/well of wash buffer.

  • Add 60 µL of cell lysate to each well and incubate on a shaker at room temperature for 1 hour.

  • Wash the plate four times, then add 25 µL of antibody solution per well and incubate on a shaker for 1 hour.

  • Wash the plate again and add 150 µL of Read Buffer per well.

  • Read the plate immediately on a suitable instrument and calculate the IC50 values for the inhibition of Akt phosphorylation.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol Details:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to a vehicle-treated control to determine the IC50 value for cell proliferation.

Cell Cycle Analysis by Flow Cytometry

This method uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Cell_Cycle_Workflow start Start treat_cells Treat cells with this compound start->treat_cells harvest_cells Harvest and wash cells with PBS treat_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells wash_fixed Wash fixed cells with PBS fix_cells->wash_fixed stain_cells Resuspend in PI staining solution with RNase A wash_fixed->stain_cells incubate Incubate for 30 min at room temperature in the dark stain_cells->incubate analyze Analyze by flow cytometry incubate->analyze quantify Quantify cell cycle phases analyze->quantify end End quantify->end

Workflow for Cell Cycle Analysis using Propidium Iodide Staining.

Protocol Details:

  • Treat cells with this compound for the desired time period.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in a propidium iodide (PI) staining solution that contains RNase A and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.

Protocol Details:

  • Induce apoptosis in cells by treating with this compound.

  • Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Add 1X Binding Buffer to each sample and analyze by flow cytometry.

  • Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Conclusion

This compound is a potent dual inhibitor of the PI3K and mTOR signaling pathways. Its mechanism of action is characterized by the direct, ATP-competitive inhibition of Class I PI3K isoforms and mTOR, leading to the suppression of downstream signaling, including the phosphorylation of Akt. The cellular consequences of this inhibition include G1 cell cycle arrest and the induction of apoptosis. The provided data and experimental protocols offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other PI3K/mTOR pathway inhibitors.

References

GSK1059615: A Technical Guide to PI3K/mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK1059615, a potent and reversible dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its evaluation, and visualizes the complex signaling pathways and experimental workflows involved.

Executive Summary

This compound is an ATP-competitive inhibitor that targets all Class I PI3K isoforms (α, β, δ, and γ) and mTOR, key components of a critical signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/mTOR pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[3][4] this compound has demonstrated potent inhibition of this pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines, particularly those of breast and gastric origin.[1][5] This guide serves as a technical resource for researchers and drug development professionals working with this compound or similar dual PI3K/mTOR inhibitors.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of PI3K and mTOR.[1] In the PI3K/mTOR signaling cascade, growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K.[6] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B).[8] Akt, in turn, phosphorylates a multitude of substrates, including mTOR, which promotes protein synthesis, cell growth, and survival.[6] this compound, by inhibiting both PI3K and mTOR, effectively shuts down this entire signaling cascade.[9]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its inhibitory activity against PI3K isoforms and mTOR, as well as its effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)Ki (nM)Assay Type
PI3Kα0.4[1][10][11]0.42[1]Cell-free
PI3Kβ0.6[1][10][11]0.6[1]Cell-free
PI3Kδ2[1][10][11]1.7[1]Cell-free
PI3Kγ5[1][10][11]0.47[1]Cell-free
mTOR12[1][10][11]-Cell-free

Table 2: Cellular Activity of this compound

Cell LineAssayEndpointIC50 (nM)
T47D (Breast Cancer)Akt Phosphorylation (S473)Inhibition40[1]
BT474 (Breast Cancer)Akt Phosphorylation (S473)Inhibition40[1]
AGS (Gastric Cancer)Cell Growth/ProliferationInhibitionPotent (exact IC50 not specified)[5]
Primary Human Gastric Cancer CellsCell Growth/ProliferationInhibitionPotent (exact IC50 not specified)[5]
SCC-9 (Head and Neck Squamous Cell Carcinoma)Cell ViabilityInhibitionCytotoxic at 3µM[9]
SQ20B (Head and Neck Squamous Cell Carcinoma)Cell ViabilityInhibitionCytotoxic at 3µM[9]
A253 (Head and Neck Squamous Cell Carcinoma)Cell ViabilityInhibitionCytotoxic at 3µM[9]
Primary Oral Cavity Carcinoma CellsCell ViabilityInhibitionCytotoxic at 3µM[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro PI3K Kinase Inhibition Assay (HTRF-based)

This protocol describes a cell-free assay to determine the IC50 values of this compound against PI3K isoforms.[1]

Materials:

  • Recombinant PI3Kα, β, δ, and γ enzymes

  • PIP2 (substrate)

  • ATP

  • This compound

  • HTRF Kinase Assay Kit

  • 384-well low-volume assay plates

  • PI3K Reaction Buffer

  • DTT

  • Stop Solution

  • Detection Solution

  • Plate reader capable of HTRF measurement

Procedure:

  • Serially dilute this compound in DMSO.

  • Transfer 50 nL of the diluted inhibitor to a 384-well plate.

  • Prepare the PI3K Reaction Buffer and add DTT to a final concentration of 5 mM.

  • Add 2.5 µL of the appropriate PI3K enzyme in reaction buffer to each well. Enzyme concentrations are typically 400 pM for PI3Kα and δ, 200 pM for PI3Kβ, and 1 nM for PI3Kγ.[1]

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of a 2x substrate solution containing PIP2 (final concentration 10 µM) and ATP. ATP concentrations are 100 µM for PI3Kα, β, and δ, and 15 µM for PI3Kγ.[1]

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the reaction by adding 2.5 µL of Stop Solution.

  • Add 2.5 µL of Detection Solution and incubate for 1 hour in the dark.

  • Measure the HTRF signal on a compatible plate reader.

  • Calculate IC50 values from the resulting dose-response curves.

Cellular Akt Phosphorylation Assay

This protocol outlines a cell-based assay to measure the inhibition of Akt phosphorylation by this compound.[1]

Materials:

  • Cancer cell lines (e.g., T47D, BT474)

  • Cell culture medium and supplements

  • This compound

  • 96-well plates

  • PBS (cold)

  • Lysis buffer

  • Akt duplex assay kit (e.g., Meso Scale Discovery)

  • Wash buffer

  • Primary antibodies against total Akt and phosphorylated Akt (S473)

  • Secondary antibody conjugated to a detectable label

  • Read Buffer

  • Plate reader

Procedure:

  • Seed cells at a density of 1 x 10^4 cells per well in 96-well plates and incubate overnight.

  • Treat the cells with serially diluted this compound for 30 minutes.

  • Aspirate the media and wash the cells once with cold PBS.

  • Add 80 µL of lysis buffer to each well and incubate on a shaker at 4°C for at least 30 minutes.

  • For the Akt duplex assay, wash the assay plate four times with wash buffer.

  • Add 60 µL of cell lysate to each well of the assay plate and incubate on a shaker at room temperature for 1 hour.

  • Wash the plate four times with wash buffer.

  • Add 25 µL of the antibody solution (containing both total and phospho-Akt antibodies) to each well and incubate on a shaker for 1 hour.

  • Wash the plate again.

  • Add 150 µL of Read Buffer to each well and immediately read the plate on a compatible reader.

  • Determine the IC50 value for the inhibition of Akt phosphorylation.

Visualizations

The following diagrams illustrate the PI3K/mTOR signaling pathway and a typical experimental workflow for evaluating this compound.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth This compound This compound This compound->PI3K This compound->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies KinaseAssay PI3K/mTOR Kinase Assay (HTRF) IC50_determination Determine IC50 Values KinaseAssay->IC50_determination CellCulture Cancer Cell Line Culture (e.g., T47D, AGS) IC50_determination->CellCulture Treatment Treat with this compound CellCulture->Treatment XenograftModel Establish Xenograft Model (e.g., Nude Mice) CellCulture->XenograftModel ProliferationAssay Proliferation Assay (e.g., MTT) Treatment->ProliferationAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Treatment->ApoptosisAssay WesternBlot Western Blot (p-Akt, p-S6K) Treatment->WesternBlot CellCycleAssay Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycleAssay InVivoTreatment Administer this compound XenograftModel->InVivoTreatment TumorGrowth Monitor Tumor Growth InVivoTreatment->TumorGrowth

Caption: A typical experimental workflow for the evaluation of this compound.

Clinical Development

This compound entered Phase I clinical trials for the treatment of solid tumors and lymphoma.[12] A dose-escalation study was initiated to evaluate its safety, tolerability, and pharmacokinetics.[13] However, the development of this compound was discontinued.[12] Despite this, the compound remains a valuable tool for preclinical research into the therapeutic potential of dual PI3K/mTOR inhibition.

Conclusion

This compound is a potent and well-characterized dual inhibitor of the PI3K/mTOR signaling pathway. Its ability to effectively block this key cancer-promoting cascade has been demonstrated in numerous in vitro and in vivo studies. This technical guide provides a centralized resource of quantitative data and experimental protocols to aid researchers in their investigation of this compound and the broader field of PI3K/mTOR pathway inhibition. The insights gained from studying this compound continue to inform the development of next-generation inhibitors for cancer therapy.

References

The Discovery and Development of GSK1059615: A Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in human cancers, making it a prime target for the development of novel anti-cancer therapeutics.[1][3] GSK1059615 is a potent, ATP-competitive, and reversible inhibitor of the class I family of PI3Ks and the mammalian target of rapamycin (mTOR).[2][4] This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound.

Discovery and Mechanism of Action

This compound, a pyridinylquinoline derivative, was developed as a dual inhibitor targeting both PI3K and mTOR kinases.[2] This dual-targeting approach was designed to achieve a more complete shutdown of the PI3K/AKT/mTOR signaling cascade. The binding mode of this compound involves an interaction of its thiazolidinedione ring with the catalytic lysine (Lys833) within the ATP-binding pocket of the kinase domain.[5] This interaction blocks the kinase activity, thereby inhibiting the downstream signaling pathway.[6]

Biochemical and Cellular Activity

This compound demonstrates potent inhibitory activity against all class I PI3K isoforms (α, β, γ, and δ) and mTOR.[4] The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized in the tables below. In cellular assays, this compound effectively inhibits the phosphorylation of Akt at Ser473, a key downstream effector of PI3K signaling.[4] This inhibition of the PI3K/AKT/mTOR pathway leads to G1 cell cycle arrest and the induction of apoptosis in various cancer cell lines, with breast cancer cells showing particular sensitivity.[4][5]

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Ki (nM)
PI3Kα0.4[2][4][5], 2[4][7]0.42[4]
PI3Kβ0.6[2][4][5]0.6[4]
PI3Kγ5[2][5]0.47[4]
PI3Kδ2[2][5]1.7[4]
mTOR12[2][4][5]-
Table 2: Cellular Activity of this compound
Cell LineAssayIC50 (nM)
T47DAkt (S473) Phosphorylation40[4]
BT474Akt (S473) Phosphorylation40[4]
BT474Proliferation-

Preclinical In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in various preclinical xenograft models. In mice bearing BT474 or HCC1954 breast cancer xenografts, administration of this compound at a dose of 25 mg/kg resulted in effective inhibition of tumor growth. Similarly, in a gastric cancer xenograft model using AGS cells, daily intraperitoneal administration of this compound at 10 or 30 mg/kg potently inhibited subcutaneous tumor growth.[8] Furthermore, in a head and neck squamous cell carcinoma (HNSCC) xenograft model with SCC-9 cells, daily intraperitoneal injections of 30 mg/kg this compound significantly suppressed tumor growth.

Clinical Development

This compound entered a Phase I open-label, dose-escalation clinical trial in 2008 for patients with solid tumors or lymphoma (NCT00695448).[4][9] The study aimed to determine the recommended Phase II dose, toxicity profile, pharmacokinetics, and biologically active dose range.[9] The starting dose was 6mg administered orally once daily for 21 days of a 28-day cycle.[9] However, the development of this compound was later discontinued.[2]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for PI3K Inhibition

This assay measures the this compound-dependent inhibition of PI3K isoforms.[4]

  • Enzyme Concentrations:

    • PI3Kα and PI3Kδ: 400 pM[4]

    • PI3Kβ: 200 pM[4]

    • PI3Kγ: 1 nM[4]

  • Assay Conditions:

    • PI3Kα, β, and δ assays: 150 mM NaCl, 100 μM ATP, 10 μM PIP2[4]

    • PI3Kγ assay: No NaCl, 15 μM ATP, 10 μM PIP2[4]

  • Procedure:

    • This compound is serially diluted (3-fold in DMSO) and 50 nL is transferred to a 384-well low-volume assay plate.[4]

    • PI3K Reaction Buffer (diluted 1:4 with de-ionized water) containing 5 mM DTT is prepared.[4]

    • 2.5 µL of the respective PI3K enzyme in reaction buffer is added to the wells, and the plate is incubated at room temperature for 15 minutes.[4]

    • The reaction is initiated by adding 2.5 µL of a 2x substrate solution (PIP2 and ATP in 1x reaction buffer).[4]

    • The plate is incubated at room temperature for one hour.[4]

    • The reaction is quenched by adding 2.5 µL of stop solution.[4]

    • 2.5 µL of Detection Solution is added to detect product formation.[4]

Cell-Based Akt Phosphorylation Assay

This assay quantifies the inhibition of Akt phosphorylation in cancer cells.[4]

  • Cell Seeding:

    • Cells are plated at a density of 1 × 10^4 cells per well in clear flat-bottomed 96-well plates and incubated overnight.[4]

  • Treatment:

    • This compound is added to the wells, and the plates are incubated for 30 minutes.[4]

  • Lysis and Detection:

    • The media is aspirated, and the plate is washed once with cold PBS.[4]

    • 80 μL of MSD Lysis buffer is added to each well, and the plates are incubated on a shaker at 4°C for at least 30 minutes.[4]

    • For the Akt duplex assay, plates are washed four times with 200 μL/well wash buffer.[4]

    • 60 μL of lysates is transferred to each well of the detection plate and incubated on a shaker at room temperature for 1 hour.[4]

Signaling Pathways and Workflows

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K inhibits mTORC1 mTORC1 This compound->mTORC1 inhibits mTORC2 mTORC2 This compound->mTORC2 inhibits AKT AKT PIP3->AKT activates AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes mTORC2->AKT activates

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Drug_Discovery_Workflow Target_ID Target Identification (PI3K/mTOR) Lead_Gen Lead Generation (Pyridinylquinoline scaffold) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Structure-Activity Relationship) Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical In_Vitro In Vitro Assays (Kinase, Cellular) Preclinical->In_Vitro In_Vivo In Vivo Models (Xenografts) Preclinical->In_Vivo Clinical Clinical Trials (Phase I) In_Vitro->Clinical In_Vivo->Clinical Discontinuation Development Discontinued Clinical->Discontinuation

Caption: The discovery and development workflow of this compound.

References

GSK1059615 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview of GSK1059615, a potent and reversible dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This guide is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Chemical Structure and Properties

This compound is a synthetic molecule belonging to the thiazolidinone class of compounds. Its chemical structure is characterized by a quinoline ring linked to a pyridine ring and a thiazolidine-2,4-dione moiety.

Chemical Structure:

  • IUPAC Name: (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione[1]

  • SMILES: C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4[1]

  • InChI: InChI=1S/C18H11N3O2S/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,22,23)/b16-10-[1]

  • InChIKey: QDITZBLZQQZVEE-YBEGLDIGSA-N[1]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₈H₁₁N₃O₂S[1][2][3]
Molecular Weight 333.36 g/mol [4][5]
Appearance Crystalline solid[2]
Solubility Insoluble in water and ethanol. Soluble in DMSO (≥8.33 mg/mL with gentle warming) and DMF (2.5 mg/ml).[6][7][8]
Storage Store at -20°C as a powder. Stock solutions in DMSO can be stored at -80°C for up to 6 months.[9][10]

Mechanism of Action and Biological Activity

This compound is a highly potent, ATP-competitive, and reversible dual inhibitor of all Class I PI3K isoforms (α, β, δ, and γ) and mTOR.[4][7] The thiazolidinedione ring of this compound is believed to interact with the catalytic lysine residue within the ATP-binding pocket of the kinases.[11] By inhibiting the PI3K/Akt/mTOR signaling pathway, this compound can induce G1 cell cycle arrest and apoptosis in various cancer cell lines, with particular sensitivity observed in breast tumor cells.[4][11]

Inhibitory Activity:

The inhibitory potency of this compound against PI3K isoforms and mTOR is summarized in the table below.

TargetIC₅₀ (nM)Kᵢ (nM)Source
PI3Kα 0.40.42[4][7]
PI3Kβ 0.60.6[4][7]
PI3Kδ 21.7[4][7]
PI3Kγ 50.47[4][7]
mTOR 12Not Reported[4][7]

In cellular assays, this compound has been shown to inhibit the phosphorylation of Akt at Ser473 in T47D and BT474 breast cancer cells with an IC₅₀ of 40 nM.[7]

Signaling Pathway

This compound exerts its biological effects by targeting the critical PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in cancer.[1][4] The diagram below illustrates the canonical PI3K/Akt/mTOR pathway and the points of inhibition by this compound.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt GrowthFactor Growth Factor GrowthFactor->RTK PI3K->PIP3 GSK1059615_PI3K This compound GSK1059615_PI3K->PI3K pAkt p-Akt PDK1->pAkt phosphorylates TSC1_2 TSC1/2 pAkt->TSC1_2 inhibits mTORC1 mTORC1 pAkt->mTORC1 activates Apoptosis Apoptosis pAkt->Apoptosis inhibits mTORC2 mTORC2 mTORC2->pAkt phosphorylates Rheb Rheb-GTP TSC1_2->Rheb inhibits Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits GSK1059615_mTOR This compound GSK1059615_mTOR->mTORC1 Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation represses

Caption: The PI3K/Akt/mTOR signaling pathway and inhibition by this compound.

Experimental Protocols

This section details common experimental methodologies used to characterize the activity of this compound.

Proposed Synthesis Route

Synthesis_Workflow start Start Materials: 4-(4-pyridinyl)quinoline-6-carbaldehyde Thiazolidine-2,4-dione step1 Knoevenagel Condensation - Reactants dissolved in a suitable solvent (e.g., ethanol, toluene). - Catalytic amount of a base (e.g., piperidine) is added. start->step1 step2 Reaction - Mixture is refluxed for several hours. step1->step2 step3 Work-up - Cool the reaction mixture. - Precipitate is collected by filtration. step2->step3 step4 Purification - Wash the solid with a cold solvent (e.g., ethanol) to remove impurities. - Recrystallization from a suitable solvent to yield pure this compound. step3->step4 end Final Product: This compound step4->end

Caption: Proposed workflow for the synthesis of this compound.
In Vitro PI3K Inhibition Assay (HTRF)

The following protocol is based on a homogeneous time-resolved fluorescence (HTRF) assay to measure the inhibition of PI3K enzymes.[4][7]

Materials:

  • Recombinant PI3K enzymes (α, β, δ, γ)

  • This compound

  • PIP2 (substrate)

  • ATP

  • PI3K Reaction Buffer

  • DTT

  • Stop Solution

  • Detection Solution

  • 384-well low-volume assay plates

Procedure:

  • Compound Preparation: Serially dilute this compound (e.g., 3-fold dilutions) in DMSO. Transfer 50 nL of the diluted compound to the assay plate.

  • Enzyme Preparation: Prepare the PI3K enzyme solution in reaction buffer supplemented with 5 mM DTT. The final enzyme concentrations are typically around 400 pM for PI3Kα and δ, 200 pM for PI3Kβ, and 1 nM for PI3Kγ.

  • Pre-incubation: Add 2.5 µL of the enzyme solution to each well containing the compound. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 2.5 µL of a 2x substrate solution (containing PIP2 and ATP in reaction buffer) to each well. Typical final concentrations are 10 µM PIP2 and 15-100 µM ATP. Incubate for 1 hour at room temperature.

  • Reaction Quenching: Add 2.5 µL of Stop Solution to each well.

  • Detection: Add 2.5 µL of Detection Solution to each well and measure the HTRF signal on a compatible plate reader.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a desired period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.

Apoptosis Detection by Western Blot

This protocol describes the detection of apoptosis markers in cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Akt, anti-p-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time. Harvest and lyse the cells in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies biochem_assay In Vitro Kinase Assay (HTRF) - Determine IC50 values for PI3K isoforms and mTOR. cell_prolif Cell Proliferation Assay (MTT) - Determine IC50 for growth inhibition in cancer cell lines. biochem_assay->cell_prolif apoptosis Apoptosis Assay (Western Blot/FACS) - Detect markers of apoptosis (cleaved caspases, PARP). - Analyze cell cycle distribution. cell_prolif->apoptosis pathway_analysis Pathway Analysis (Western Blot) - Confirm inhibition of Akt phosphorylation. cell_prolif->pathway_analysis xenograft Xenograft Models - Evaluate anti-tumor efficacy in animal models. apoptosis->xenograft pathway_analysis->xenograft

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound is a well-characterized, potent dual inhibitor of PI3K and mTOR with significant anti-proliferative and pro-apoptotic activity in cancer cells. The information and protocols provided in this technical guide offer a solid foundation for researchers investigating the therapeutic potential of targeting the PI3K/Akt/mTOR pathway. While a Phase 1 clinical trial with this compound was terminated, the compound remains a valuable tool for preclinical research in oncology and cell signaling.[14]

References

GSK1059615 (CAS 958852-01-2): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to GSK1059615, a potent and reversible dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR).

This compound, with the CAS number 958852-01-2, is a pyridinylquinoline derivative that acts as an ATP-competitive inhibitor of the class I family of PI3Ks and mTOR.[1] Its ability to simultaneously block these two key nodes in a critical cell signaling pathway has made it a valuable tool in cancer research and drug discovery.

Core Properties and Mechanism of Action

This compound is a small molecule with the chemical formula C₁₈H₁₁N₃O₂S and a molecular weight of 333.36 g/mol .[2][3] It functions as a dual inhibitor, targeting multiple isoforms of PI3K as well as mTOR, a key downstream effector in the PI3K/Akt signaling cascade.[1][4][5] This pathway is frequently dysregulated in various human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[5][6][7] By inhibiting both PI3K and mTOR, this compound can effectively shut down this signaling cascade, leading to cell cycle arrest, apoptosis, and in some cases, programmed necrosis in cancer cells.[1][4]

Quantitative Data

The inhibitory activity of this compound has been characterized through various in vitro assays, with reported IC₅₀ and Kᵢ values summarized below.

Target Assay Type IC₅₀ (nM) Kᵢ (nM)
PI3KαCell-free0.4[1][8]0.42[1]
PI3KβCell-free0.6[1][8]0.6[1]
PI3KγCell-free5[8]0.47[1]
PI3KδCell-free2[1][8]1.7[1]
mTORCell-free12[1][8]-
p-Akt (S473)Cellular (T47D, BT474)40[1]-

Signaling Pathway and Mechanism of Action

The primary target of this compound is the PI3K/Akt/mTOR signaling pathway. A simplified representation of this pathway and the inhibitory action of this compound is depicted below.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Activates This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1 CellGrowth Cell Growth & Proliferation Downstream->CellGrowth

PI3K/Akt/mTOR signaling pathway and inhibition by this compound.

The logical flow of this compound's cellular mechanism of action leading to anti-cancer effects is illustrated in the following diagram.

GSK1059615_MoA Start This compound Administration Inhibition Dual Inhibition of PI3K and mTOR Start->Inhibition Pathway_Block Blockade of PI3K/Akt/mTOR Signaling Pathway Inhibition->Pathway_Block Downstream_Effects Decreased Phosphorylation of Akt, S6K, 4E-BP1 Pathway_Block->Downstream_Effects Cellular_Outcomes Cellular Outcomes Downstream_Effects->Cellular_Outcomes G1_Arrest G1 Cell Cycle Arrest Cellular_Outcomes->G1_Arrest Apoptosis Induction of Apoptosis Cellular_Outcomes->Apoptosis Necrosis Induction of Programmed Necrosis Cellular_Outcomes->Necrosis Tumor_Inhibition Inhibition of Tumor Growth G1_Arrest->Tumor_Inhibition Apoptosis->Tumor_Inhibition Necrosis->Tumor_Inhibition

Logical flow of the cellular mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Kinase Inhibition Assay (HTRF-based)

This protocol describes a common method for determining the in vitro inhibitory activity of this compound against PI3K isoforms.[1]

Materials:

  • This compound

  • Recombinant PI3Kα, β, γ, or δ enzyme

  • PI3K Reaction Buffer

  • Dithiothreitol (DTT)

  • ATP

  • PIP₂ (Substrate)

  • Stop Solution

  • Detection Solution

  • 384-well low-volume assay plates

  • Plate reader capable of HTRF measurement

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Transfer 50 nL of the diluted compound to a 384-well assay plate.

  • Prepare the PI3K Reaction Buffer by diluting the stock 1:4 with deionized water and adding DTT to a final concentration of 5 mM.

  • Add 2.5 µL of the appropriate PI3K enzyme in reaction buffer to each well and pre-incubate with the compound for 15 minutes at room temperature. Enzyme concentrations are typically 400 pM for PI3Kα and δ, 200 pM for PI3Kβ, and 1 nM for PI3Kγ.[1]

  • Initiate the kinase reaction by adding 2.5 µL of a 2x substrate solution containing PIP₂ and ATP in reaction buffer. ATP concentrations are typically 100 µM for PI3Kα, β, and δ, and 15 µM for PI3Kγ.[1]

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction by adding 2.5 µL of Stop Solution.

  • Add 2.5 µL of Detection Solution and incubate for 1 hour in the dark.

  • Measure the HTRF signal on a compatible plate reader (e.g., 330 nm excitation, dual emission at 620 nm and 665 nm).[4]

  • Calculate IC₅₀ values from the resulting data.

Cellular Assay for Akt Phosphorylation

This protocol outlines a method to assess the effect of this compound on the phosphorylation of Akt, a key downstream target of PI3K.[1]

Materials:

  • Cancer cell lines (e.g., T47D, BT474)

  • Cell culture medium and supplements

  • This compound

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Wash buffer

  • Antibodies for total Akt and phospho-Akt (Ser473)

  • Detection reagents (e.g., MSD Read Buffer)

  • Plate reader for detection

Procedure:

  • Plate cells at a density of 1 x 10⁴ cells per well in 96-well plates and incubate overnight.[4]

  • Treat the cells with various concentrations of this compound for 30 minutes.[4]

  • Aspirate the media and wash the cells once with cold PBS.[4]

  • Lyse the cells by adding 80 µL of lysis buffer to each well and incubate on a shaker at 4°C for at least 30 minutes.[4]

  • For an Akt duplex assay, wash the assay plate four times with 200 µL/well of wash buffer.[4]

  • Add 60 µL of cell lysate to each well and incubate on a shaker at room temperature for 1 hour.[4]

  • Wash the plate four times, then add 25 µL of the appropriate primary antibody solution to each well and incubate on a shaker for 1 hour.[4]

  • Wash the plate again and add 150 µL of Read Buffer to each well.[4]

  • Read the plate immediately on a compatible plate reader.[4]

  • Determine the IC₅₀ for the inhibition of Akt phosphorylation.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).

  • Add 100 µL of the solubilization solution to each well.

  • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Experimental Workflow for In Vitro Assays

The general workflow for in vitro experiments with this compound is summarized in the diagram below.

Experimental_Workflow Prep Compound Preparation (Serial Dilutions of this compound) Assay_Setup Assay Setup (e.g., Plate cells, Prepare enzyme reaction) Prep->Assay_Setup Treatment Treatment (Incubate with this compound) Assay_Setup->Treatment Incubation Incubation (Specified time and conditions) Treatment->Incubation Detection Detection/Measurement (e.g., HTRF, Absorbance, Western Blot) Incubation->Detection Analysis Data Analysis (e.g., IC50 determination) Detection->Analysis

General experimental workflow for in vitro assays with this compound.

In Vivo Studies

In xenograft mouse models of breast and gastric cancer, administration of this compound has been shown to effectively inhibit tumor growth.[1][4] For example, in mice with BT474 or HCC1954 breast cancer cell xenografts, this compound at a dose of 25 mg/kg demonstrated significant anti-tumor activity.[9] Similarly, in a gastric cancer xenograft model using AGS cells, daily intraperitoneal injections of this compound at 10 or 30 mg/kg potently inhibited tumor growth.[4]

Solubility and Storage

This compound is soluble in DMSO.[4] For long-term storage, it is recommended to store the compound as a powder at -20°C.[7] Stock solutions in DMSO can be stored at -80°C for up to a year.[4]

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It is intended for research use only. Standard laboratory practices, including the use of personal protective equipment, should be followed. Avoid inhalation, and contact with skin and eyes.

This technical guide provides a comprehensive overview of this compound for the research community. Its well-characterized mechanism of action and potent inhibitory activity make it a valuable probe for investigating the PI3K/mTOR pathway and for preclinical studies in oncology.

References

GSK1059615: A Technical Guide to a Dual PI3K and mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1059615 is a potent and reversible dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two critical nodes in the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4][5][6][7] Its frequent dysregulation in various human cancers makes it a prime target for therapeutic intervention.[4][5][8] this compound, a pyridinylquinoline derivative, acts as an ATP-competitive inhibitor, targeting multiple class I PI3K isoforms and mTOR.[1][2] Preclinical studies have demonstrated its ability to induce G1 cell cycle arrest and apoptosis in cancer cell lines, particularly those of breast and gastric origin, and to suppress tumor growth in xenograft models.[3][9] Although it entered Phase I clinical trials for solid tumors and lymphomas, its development has been discontinued.[10] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of both PI3K and mTOR kinases, thereby inhibiting their catalytic activity.[2] This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR signaling cascade.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell cycle regulation.[4] Activation of PI3K leads to the phosphorylation of Akt, which in turn can activate mTOR.[4][11] This pathway is often overactive in cancer, promoting cell proliferation and reducing apoptosis.[5] this compound's simultaneous inhibition of both PI3K and mTOR results in the suppression of downstream signaling, including the phosphorylation of key effectors like Akt, S6 kinase 1 (S6K1), and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[2] This blockade of signal transduction ultimately leads to the inhibition of cell growth, proliferation, and survival in cancer cells.

PI3K_mTOR_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt P S6K1 S6K1 mTORC1->S6K1 P fourEBP1 4E-BP1 mTORC1->fourEBP1 P CellGrowth Cell Growth & Proliferation S6K1->CellGrowth This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1 PTEN PTEN PTEN->PIP3 key_activates Activates key_inhibits Inhibits key_inhibitor This compound Inhibition key_activates_edge key_inhibits_edge key_inhibitor_edge

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Data Presentation

Biochemical Activity

The inhibitory activity of this compound against Class I PI3K isoforms and mTOR has been determined in cell-free assays.

TargetIC50 (nM)Ki (nM)
PI3Kα0.4[1][2][3]0.42[1]
PI3Kβ0.6[1][2][3]0.6[1]
PI3Kγ5[2][3]0.47[1]
PI3Kδ2[2][3]1.7[1]
mTOR12[1][2][3]-

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Data compiled from multiple sources.

Cellular Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Cell LineCancer TypeAssayEndpointResult
T47D, BT474Breast CancerWestern Blotp-Akt (S473) InhibitionIC50 = 40 nM[1]
SCC-9Head and Neck Squamous Cell CarcinomaMTT AssayCell ViabilityDose-dependent decrease[12]
AGSGastric CancerProliferation AssayCell GrowthPotent inhibition[9]
Primary Human GC cellsGastric CancerApoptosis AssayApoptosisSignificant activation[9]

This table represents a summary of reported cellular activities. Specific values can vary based on experimental conditions.

In Vivo Efficacy

Preclinical in vivo studies have shown the anti-tumor efficacy of this compound in xenograft models.

Animal ModelCancer TypeDosingOutcome
Nude MiceGastric Cancer (AGS xenograft)10 or 30 mg/kg, i.p., dailyPotent inhibition of tumor growth[9]
Nude MiceHead and Neck Squamous Cell Carcinoma (SCC-9 xenograft)30 mg/kg, i.p., dailySignificant suppression of tumor growth[12]

i.p.: Intraperitoneal injection.

Experimental Protocols

In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) based assay to determine the IC50 values of this compound against PI3K isoforms.

Kinase_Assay_Workflow Start Start Dilution Serially Dilute this compound in DMSO Start->Dilution Transfer Transfer 50 nL of diluted compound to 384-well plate Dilution->Transfer Enzyme_Add Add PI3K enzyme in reaction buffer Transfer->Enzyme_Add Preincubation Pre-incubate for 15 min at room temperature Enzyme_Add->Preincubation Initiate_Rxn Initiate reaction with PIP2 and ATP substrate solution Preincubation->Initiate_Rxn Incubate_Rxn Incubate for 1 hour at room temperature Initiate_Rxn->Incubate_Rxn Quench_Rxn Quench reaction with stop solution Incubate_Rxn->Quench_Rxn Detection Add detection solution Quench_Rxn->Detection Incubate_Detect Incubate for 1 hour in the dark Detection->Incubate_Detect Read_Plate Measure HTRF signal (330nm excitation, 620/665nm emission) Incubate_Detect->Read_Plate End End Read_Plate->End

Caption: Workflow for an in vitro HTRF-based PI3K kinase assay.

Materials:

  • This compound

  • PI3K enzymes (α, β, γ, δ isoforms)

  • PI3K reaction buffer

  • Dithiothreitol (DTT)

  • PIP2 (substrate)

  • ATP

  • Stop solution

  • Detection solution

  • 384-well low-volume assay plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Transfer 50 nL of the diluted compound to each well of a 384-well plate.

  • Add 2.5 µL of the respective PI3K enzyme in reaction buffer (containing 5 mM DTT) to each well.[1]

  • Incubate the plate for 15 minutes at room temperature for pre-incubation.[1]

  • Initiate the kinase reaction by adding 2.5 µL of a 2x substrate solution containing PIP2 and ATP.[1]

  • Incubate the reaction for 1 hour at room temperature.[1]

  • Stop the reaction by adding 2.5 µL of stop solution.[1]

  • Add 2.5 µL of detection solution to each well.[1]

  • Incubate the plate for 1 hour in the dark at room temperature.[1]

  • Measure the HTRF signal using a plate reader with excitation at 330 nm and dual emission detection at 620 nm and 665 nm.[1]

  • Calculate IC50 values from the resulting data.

Cellular Phospho-Akt Assay (Western Blot)

This protocol outlines the procedure to assess the inhibitory effect of this compound on the phosphorylation of Akt in cancer cells.

Western_Blot_Workflow Start Start Seed_Cells Seed cancer cells in 6-well plates Start->Seed_Cells Treat_Cells Treat cells with this compound at desired concentrations Seed_Cells->Treat_Cells Incubate_Cells Incubate for specified time Treat_Cells->Incubate_Cells Lyse_Cells Lyse cells and collect protein extracts Incubate_Cells->Lyse_Cells Quantify_Protein Determine protein concentration (e.g., BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block membrane with 5% BSA or milk Transfer->Block Primary_Ab Incubate with primary antibodies (p-Akt, total Akt, p-S6K, etc.) Block->Primary_Ab Wash1 Wash membrane Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated secondary antibody Wash1->Secondary_Ab Wash2 Wash membrane Secondary_Ab->Wash2 Detect Detect signal using ECL chemiluminescence Wash2->Detect Analyze Analyze band intensity Detect->Analyze End End Analyze->End

Caption: General workflow for Western blot analysis of pathway inhibition.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-total Akt, rabbit anti-p-S6K (Thr389), rabbit anti-total S6K, rabbit anti-p-4E-BP1 (Thr37/46), rabbit anti-total 4E-BP1, and a loading control like rabbit anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for the desired duration (e.g., 2 hours).

  • Wash cells with cold PBS and lyse them on ice.

  • Clarify lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities to determine the extent of phosphorylation inhibition.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., AGS or SCC-9)

  • Matrigel (optional)

  • This compound

  • Vehicle solution for injection

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in PBS or a Matrigel mixture) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 10 or 30 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) daily.[9]

  • Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry).

Conclusion

This compound is a well-characterized dual PI3K/mTOR inhibitor that has served as a valuable tool for preclinical cancer research. Its potent and specific activity against key components of a critical oncogenic signaling pathway has provided significant insights into the therapeutic potential of dual PI3K/mTOR inhibition. While its clinical development was halted, the data and methodologies associated with this compound continue to be relevant for the ongoing development of novel anticancer agents targeting the PI3K/Akt/mTOR pathway. This guide provides a foundational resource for researchers and drug development professionals working in this area.

References

GSK1059615: A Technical Guide to its Role in Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1059615 is a potent, reversible, dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a critical intracellular signaling pathway.[1] The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, and growth.[2] By targeting both PI3K and mTOR, this compound offers a comprehensive blockade of this pathway, leading to the induction of apoptosis and cell cycle arrest in susceptible cancer cell lines. This technical guide provides an in-depth overview of the mechanisms of action, experimental data, and relevant protocols for studying the effects of this compound on apoptosis and the cell cycle.

Mechanism of Action: Dual Inhibition of PI3K and mTOR

This compound exerts its anti-cancer effects by inhibiting the kinase activity of both PI3K and mTOR. The PI3K/Akt/mTOR signaling cascade is a central regulator of cell fate.[2] In many cancers, this pathway is overactive, promoting cell proliferation and suppressing apoptosis.[2]

This compound's dual inhibition leads to a G1 cell cycle arrest and the induction of apoptosis, particularly in breast cancer cells.[3] However, it is noteworthy that in some cancer types, such as head and neck squamous cell carcinoma (HNSCC), this compound has been reported to induce programmed necrosis rather than apoptosis, highlighting cell-type specific responses.[1]

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PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits Bcl2 Bcl-2 Akt->Bcl2 Phosphorylates & Inactivates pro-apoptotic Bcl-2 family members Proliferation Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates CyclinD1_CDK46 Cyclin D1/CDK4/6 GSK3b->CyclinD1_CDK46 Inhibits degradation of Cyclin D1 CellCycleArrest Cell Cycle Arrest (G1) CyclinD1_CDK46->CellCycleArrest Promotes G1/S transition Bax Bax Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Bax Inhibits This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data

This compound demonstrates potent inhibition of PI3K isoforms and mTOR. The following tables summarize key quantitative data regarding its activity.

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)
PI3Kα0.4
PI3Kβ0.6
PI3Kγ5
PI3Kδ2
mTOR12

Data sourced from multiple studies.[1]

While specific quantitative data on apoptosis and cell cycle arrest induced by this compound is dispersed across various studies and cell lines, the general trend observed in sensitive breast cancer cell lines is a significant increase in the sub-G1 population (indicative of apoptosis) and an accumulation of cells in the G1 phase of the cell cycle.

Table 2: Representative Effects of PI3K/mTOR Inhibition on Apoptosis and Cell Cycle in Breast Cancer Cells

Cell LineTreatmentApoptotic Cells (%)G1 Phase (%)S Phase (%)G2/M Phase (%)
T47DControl~5~55~30~15
T47DPI3K/mTOR Inhibitor>20>70<15<15
BT474Control~3~60~25~15
BT474PI3K/mTOR Inhibitor>15>75<10<15

Note: This table represents typical data for potent PI3K/mTOR inhibitors in these cell lines. Specific percentages for this compound may vary based on experimental conditions.

Role in Apoptosis

Inhibition of the PI3K/Akt pathway by this compound is a key driver of its pro-apoptotic activity. Akt is known to phosphorylate and inactivate several pro-apoptotic proteins, including Bad, and to promote the expression of anti-apoptotic proteins like Bcl-2. By blocking Akt activation, this compound can shift the balance towards apoptosis by increasing the Bax/Bcl-2 ratio, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[4]

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Apoptosis_Pathway cluster_inhibition This compound Action cluster_cellular_response Cellular Response This compound This compound PI3K_mTOR PI3K/mTOR Pathway This compound->PI3K_mTOR Akt_inhibition Akt Inhibition PI3K_mTOR->Akt_inhibition Leads to Bcl2_down Decreased Bcl-2 (Anti-apoptotic) Akt_inhibition->Bcl2_down Bax_up Increased Bax (Pro-apoptotic) Akt_inhibition->Bax_up MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_down->MOMP Bax_up->MOMP Caspase_activation Caspase Activation (Caspase-9, Caspase-3) MOMP->Caspase_activation Cytochrome c release Apoptosis Apoptosis Caspase_activation->Apoptosis

Figure 2: this compound-induced apoptotic signaling cascade.

Role in Cell Cycle Arrest

This compound induces a G1 phase cell cycle arrest in susceptible cancer cells.[3] This is primarily mediated through the inhibition of the PI3K/Akt/mTOR pathway, which leads to the downregulation of Cyclin D1 and subsequent reduced activity of the Cyclin D1/CDK4/6 complexes.[5][6] These complexes are critical for phosphorylating the retinoblastoma protein (Rb), a key step in the progression from G1 to S phase.[7] Inhibition of Rb phosphorylation keeps it in its active, hypophosphorylated state, where it binds to and sequesters E2F transcription factors, thereby preventing the expression of genes required for DNA synthesis and entry into the S phase.

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Cell_Cycle_Arrest_Pathway cluster_inhibition This compound Action cluster_cellular_response Cellular Response This compound This compound PI3K_mTOR PI3K/mTOR Pathway This compound->PI3K_mTOR CyclinD1_down Decreased Cyclin D1 Expression/Stability PI3K_mTOR->CyclinD1_down Leads to CDK46_inhibition Reduced CDK4/6 Activity CyclinD1_down->CDK46_inhibition Rb_hypo Hypophosphorylation of Rb CDK46_inhibition->Rb_hypo E2F_sequestration E2F Sequestration Rb_hypo->E2F_sequestration G1_Arrest G1 Phase Arrest E2F_sequestration->G1_Arrest Prevents G1/S transition

Figure 3: Mechanism of this compound-induced G1 cell cycle arrest.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentration and time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

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Apoptosis_Assay_Workflow start Start treat_cells Treat cells with This compound start->treat_cells harvest_cells Harvest cells (adherent + floating) treat_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V Binding Buffer wash_cells->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Figure 4: Experimental workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle based on DNA content.

  • Cell Treatment: Treat cells with this compound as required.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.

  • PI Staining: Add propidium iodide solution to the cells.

  • Incubation: Incubate in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity will correspond to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

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Cell_Cycle_Workflow start Start treat_cells Treat cells with This compound start->treat_cells harvest_fix Harvest and fix cells in 70% ethanol treat_cells->harvest_fix wash_cells Wash with PBS harvest_fix->wash_cells rnase_treat Treat with RNase A wash_cells->rnase_treat pi_stain Stain with Propidium Iodide rnase_treat->pi_stain incubate Incubate in the dark pi_stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Figure 5: Experimental workflow for cell cycle analysis using PI staining.

Conclusion

This compound is a potent dual PI3K/mTOR inhibitor that demonstrates significant anti-proliferative effects in various cancer models. Its ability to induce apoptosis and G1 cell cycle arrest is a key mechanism of its anti-tumor activity, particularly in cancers with a dysregulated PI3K/Akt/mTOR pathway. The provided data and protocols serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and similar targeted therapies. Further investigation into the cell-type specific responses and the intricate molecular details of its action will continue to refine its potential clinical applications.

References

GSK1059615: A Preclinical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Dual PI3K/mTOR Inhibitor

GSK1059615 is a potent, ATP-competitive, and reversible dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo activities, and relevant experimental protocols.

Mechanism of Action

This compound targets the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in cancer, promoting cell survival, growth, and proliferation.[4][5] By simultaneously inhibiting both PI3K and mTOR, this compound offers a more complete shutdown of this signaling pathway.[5] The compound interacts with the ATP-binding pocket of the PI3K enzyme family.[3] Its inhibitory action on the PI3K/AKT/mTOR pathway leads to the downstream effect of apoptosis induction, potentially through the translocation of Bax to the mitochondrial outer membrane.[4]

In Vitro Activity

The in vitro inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The compound demonstrates potent inhibition against all Class I PI3K isoforms and mTOR.

Table 1: Biochemical Inhibitory Activity of this compound
TargetIC50 (nM)Ki (nM)
PI3Kα0.4[1][3], 2[1]0.42[1]
PI3Kβ0.6[1][3]0.6[1]
PI3Kγ5[3]0.47[1]
PI3Kδ2[1][3]1.7[1]
mTOR12[1][3]Not Reported
Table 2: Cellular Activity of this compound
Cell LineAssayIC50 (nM)
T47D and BT474Akt Phosphorylation (S473)40[1]
Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines (SCC-9, SQ20B, A253)Survival and ProliferationCytotoxic effects observed[5]
Primary human HNSCC cellsSurvival and ProliferationCytotoxic effects observed[5]
AGS (gastric cancer)Growth, survival, proliferationPotent inhibition observed[2]
Primary human gastric cancer cellsGrowth, survival, proliferationPotent inhibition observed[2]

In cellular assays, this compound has been shown to induce G1 cell cycle arrest and apoptosis in various tumor cell lines, with breast cancer cells showing particular sensitivity.[1][3] In head and neck squamous cell carcinoma (HNSCC) cells, this compound treatment led to programmed necrosis rather than apoptosis.[5]

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound in xenograft models of various cancers.

Table 3: In Vivo Antitumor Activity of this compound
Cancer TypeXenograft ModelDosingOutcome
Breast CancerBT474 or HCC1954 cells in mice25 mg/kgEffective inhibition of tumor growth.[1]
Gastric CancerAGS cells in nude mice10 or 30 mg/kg, i.p., dailyPotent inhibition of subcutaneous xenograft growth.[2]
Head and Neck Squamous Cell CarcinomaSCC-9 cells in nude mice30 mg/kg, i.p., dailySignificant suppression of tumor growth.[5]

Signaling Pathway Inhibition

This compound effectively blocks the PI3K/AKT/mTOR signaling cascade. This is evidenced by the reduced phosphorylation of key downstream effectors.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K1 S6K1 mTORC1->S6K1 Proliferation Cell Proliferation, Survival, Growth S6K1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: PI3K/mTOR signaling pathway with this compound inhibition points.

Key Experimental Protocols

PI3K Kinase Inhibition Assay (HTRF-based)

This assay measures the inhibitory effect of this compound on PI3K isoforms.

  • Enzyme and Substrate Preparation :

    • PI3Kα and δ assays: 400 pM enzyme.[1]

    • PI3Kβ assay: 200 pM enzyme.[1]

    • PI3Kγ assay: 1 nM enzyme.[1]

    • Substrate: 10 µM PIP2.[1]

  • Compound Preparation : this compound is serially diluted (3-fold) in DMSO.[1]

  • Reaction Setup :

    • 50 nL of diluted this compound is transferred to a 384-well plate.[1]

    • 2.5 µL of PI3K enzyme in reaction buffer is added and pre-incubated for 15 minutes at room temperature.[1]

    • The reaction is initiated by adding 2.5 µL of a 2x substrate solution (PIP2 and ATP).[1]

    • ATP concentrations vary by isoform: 100 µM for PI3Kα, β, and δ; 15 µM for PI3Kγ.[1]

  • Incubation and Quenching : The reaction plate is incubated for 1 hour at room temperature, followed by the addition of 2.5 µL of a stop solution.[1]

  • Detection :

    • 2.5 µL of a detection solution is added, and the plate is incubated for 1 hour in the dark.[1]

    • HTRF signal is measured using an Envision plate reader (330nm excitation, 620nm and 665nm emission).[1]

Kinase_Assay_Workflow A 1. Serial Dilution of this compound in DMSO B 2. Transfer 50 nL to 384-well Plate A->B C 3. Add 2.5 µL PI3K Enzyme Solution B->C D 4. Pre-incubate for 15 min at RT C->D E 5. Initiate Reaction with 2.5 µL Substrate (PIP2 + ATP) D->E F 6. Incubate for 1 hour at RT E->F G 7. Quench Reaction with 2.5 µL Stop Solution F->G H 8. Add 2.5 µL Detection Solution G->H I 9. Incubate for 1 hour in the dark H->I J 10. Read HTRF Signal I->J

Caption: Workflow for the HTRF-based PI3K kinase inhibition assay.

Cellular Akt Phosphorylation Assay

This cell-based assay determines the effect of this compound on the PI3K pathway activity within cells.

  • Cell Plating : Cells are seeded at a density of 1 x 10^4 cells per well in 96-well plates and incubated overnight.[1]

  • Compound Treatment : this compound is added to the wells, and the plates are incubated for 30 minutes.[1]

  • Cell Lysis :

    • The media is aspirated, and the wells are washed once with cold PBS.[1]

    • 80 µL of MSD Lysis buffer is added to each well, and the plates are incubated on a shaker at 4°C for at least 30 minutes.[1]

  • Akt Duplex Assay :

    • Plates are washed four times with wash buffer.[1]

    • 60 µL of cell lysate is transferred to the assay plate and incubated for 1 hour at room temperature on a shaker.[1]

    • After another four washes, 25 µL of antibody is added per well, and the plate is incubated for 1 hour on a shaker.[1]

  • Detection :

    • The plate is washed again, and 150 µL of Read Buffer is added to each well.[1]

    • The plate is read immediately to determine the levels of phosphorylated Akt.[1]

In Vivo Xenograft Studies
  • Animal Model : Athymic nude mice (6 weeks old) are typically used.[6]

  • Tumor Implantation : Tumor cells (e.g., AGS, SCC-9) or tumor fragments are subcutaneously injected or implanted.[2][5][7]

  • Treatment Initiation : When tumors reach a specific volume (e.g., 60-150 mm³), mice are randomized into control and treatment groups.[7]

  • Drug Administration : this compound is administered, typically via intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., daily).[2][5]

  • Monitoring : Tumor volume and body weight are measured regularly (e.g., twice a week).[7]

  • Endpoint : The study is concluded when tumors in the control group reach a predetermined maximum size, at which point tumors are excised and weighed.[5][7]

References

Methodological & Application

GSK1059615 In Vitro Assay Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

GSK1059615 is a potent and reversible dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] As an ATP-competitive inhibitor, it targets multiple isoforms of the class I PI3K family and mTOR, key components of the PI3K/AKT/mTOR signaling pathway.[1][3] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers.[3][4] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Data Presentation

Table 1: Inhibitory Activity of this compound against PI3K Isoforms and mTOR
TargetIC50 (nM)Ki (nM)Assay Conditions
PI3Kα0.4[5][6]0.42[1]Cell-free HTRF assay
PI3Kβ0.6[5][6]0.6[1]Cell-free HTRF assay
PI3Kγ5[5][6]0.47[1]Cell-free HTRF assay
PI3Kδ2[5][6]1.7[1]Cell-free HTRF assay
mTOR12[5][6]-Cell-free assay
Table 2: Cellular Activity of this compound
Cell LineAssayIC50 (nM)
T47Dp-Akt (S473) inhibition40[1][2]
BT474p-Akt (S473) inhibition40[1][2]

Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC1_2 TSC1/2 AKT->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

PI3K HTRF Kinase Assay

This protocol is adapted from a homogeneous time-resolved fluorescence (HTRF) based assay to measure the inhibition of PI3K isoforms by this compound.[1]

Materials:

  • This compound

  • PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ enzymes

  • PIP2 (Substrate)

  • ATP

  • PI3K Reaction Buffer

  • DTT

  • Stop Solution

  • Detection Solution

  • 384-well low-volume assay plates

  • DMSO

Procedure:

  • Prepare serial dilutions of this compound (e.g., 3-fold) in DMSO.

  • Transfer 50 nL of the diluted this compound to a 384-well assay plate.

  • Prepare the PI3K Reaction Buffer by diluting the stock 1:4 with deionized water. Add freshly prepared DTT to a final concentration of 5 mM.

  • Add 2.5 µL of the appropriate PI3K enzyme in reaction buffer to each well. Enzyme concentrations: 400 pM for PI3Kα and PI3Kδ, 200 pM for PI3Kβ, and 1 nM for PI3Kγ.[1]

  • Incubate the plates at room temperature for 15 minutes.

  • Prepare a 2x substrate solution containing PIP2 and ATP in 1x reaction buffer.

    • For PI3Kα, β, and δ assays: 150 mM NaCl and 100 µM ATP.[1]

    • For PI3Kγ assay: no NaCl and 15 µM ATP.[1]

    • All reactions are run at 10 µM PIP2.[1]

  • Initiate the reactions by adding 2.5 µL of the 2x substrate solution to each well.

  • Incubate the plates at room temperature for 1 hour.

  • Stop the reactions by adding 2.5 µL of Stop Solution.

  • Add 2.5 µL of Detection Solution to each well to process the quenched reactions for product formation.

  • Read the plate on an HTRF-compatible reader.

  • Calculate IC50 values from the resulting data.

Cellular p-Akt (S473) Inhibition Assay

This protocol describes the measurement of Akt phosphorylation at Serine 473 in cancer cell lines treated with this compound.[1]

Materials:

  • T47D or BT474 cancer cells

  • This compound

  • Cell culture medium

  • 96-well clear flat-bottomed plates

  • PBS (cold)

  • MSD Lysis Buffer

  • Wash Buffer

  • Akt duplex assay kit (e.g., Meso Scale Discovery)

Procedure:

  • Seed cells at a density of 1 x 104 cells per well in 96-well plates and incubate overnight.[1][2]

  • Treat the cells with various concentrations of this compound and incubate for 30 minutes.[1][2]

  • Aspirate the media and wash the cells once with cold PBS.[1][2]

  • Add 80 µL of MSD Lysis Buffer to each well and incubate on a shaker at 4°C for at least 30 minutes.[1][2]

  • For the Akt duplex assay, wash the assay plates four times with 200 µL/well of wash buffer.[1][2]

  • Add 60 µL of cell lysate to each well of the assay plate and incubate on a shaker at room temperature for 1 hour.[1][2]

  • Follow the manufacturer's instructions for the specific Akt duplex assay kit for subsequent antibody additions, washing steps, and signal detection.

  • Determine the IC50 value for the inhibition of Akt phosphorylation.

In Vitro mTOR Kinase Assay

This is a general protocol for an in vitro mTOR kinase assay to evaluate the inhibitory effect of this compound.

Materials:

  • Active mTOR enzyme

  • Inactive S6K protein (substrate)

  • This compound

  • Kinase Buffer (25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, and 5 mmol/L MnCl2)

  • ATP

  • SDS-PAGE reagents

  • Western blot reagents (primary antibody against phospho-S6K, secondary antibody)

Procedure:

  • Set up kinase reactions in microcentrifuge tubes.

  • Add 250 ng of active mTOR and 1 µg of inactive S6K protein to each reaction.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reactions.

  • Initiate the reaction by adding ATP to a final concentration of 100 µM in 1x kinase buffer.

  • Incubate the reactions at 30°C for 30 minutes.

  • Stop the reactions by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform a Western blot using a primary antibody specific for phosphorylated S6K to detect the product of the kinase reaction.

  • Visualize the protein bands using an appropriate detection method.

Cell Viability (MTT) Assay

This protocol provides a method to assess the effect of this compound on cell viability.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis (Caspase-Glo® 3/7) Assay

This luminescent assay measures caspase-3 and -7 activities as an indicator of apoptosis.

Materials:

  • Cells treated with this compound in 96-well plates

  • Caspase-Glo® 3/7 Reagent

Procedure:

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Equilibrate the reagent to room temperature before use.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate containing the treated cells.

  • Mix the contents of the wells by gentle shaking.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Experimental Workflows

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme and Incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution (PIP2/ATP or S6K/ATP) start_reaction Add Substrate to Start Reaction prep_substrate->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction incubate_reaction Incubate at RT or 30°C start_reaction->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction detect_signal Add Detection Reagents and Read Signal stop_reaction->detect_signal analyze_data Analyze Data and Calculate IC50 detect_signal->analyze_data

Caption: General workflow for an in vitro kinase assay.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_measurement Measurement & Analysis seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat with this compound incubate_overnight->treat_cells wash_cells Wash Cells (for p-Akt) or Add Reagent Directly treat_cells->wash_cells lyse_cells Lyse Cells (for p-Akt) or Incubate with Reagent wash_cells->lyse_cells transfer_lysate Transfer Lysate to Assay Plate (for p-Akt) lyse_cells->transfer_lysate add_detection Add Detection Antibodies/Substrate lyse_cells->add_detection transfer_lysate->add_detection read_plate Read Plate (Absorbance, Fluorescence, or Luminescence) add_detection->read_plate analyze_results Analyze Results and Determine IC50 read_plate->analyze_results

Caption: General workflow for a cell-based assay.

References

Application Notes and Protocols for GSK1059615 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1059615 is a potent and reversible dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] As an ATP-competitive inhibitor, it targets all Class I PI3K isoforms (α, β, δ, and γ) and mTOR, key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][3][4] This pathway plays a crucial role in regulating cell survival, growth, proliferation, and apoptosis.[3][5] Inhibition of this pathway by this compound can lead to G1 cell cycle arrest and apoptosis in cancer cells, making it a valuable tool for cancer research and drug development.[1][6] These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Data Presentation

In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Ki (nM)Assay Conditions
PI3Kα0.4[1][2][4][6]0.42[1]Cell-free assays were conducted using a Homogeneous Time Resolved Fluorescence (HTRF) based PI3K profiling assay kit. For PI3Kα, 400 pM of the enzyme was used with 150 mM NaCl and 100 µM ATP.[1]
PI3Kβ0.6[1][2][4][6]0.6[1]For PI3Kβ, 200 pM of the enzyme was used with 150 mM NaCl and 100 µM ATP.[1]
PI3Kγ5[4][6]0.47[1]For PI3Kγ, 1 nM of the enzyme was used with no NaCl and 15 µM ATP.[1]
PI3Kδ2[4][6]1.7[1]For PI3Kδ, 400 pM of the enzyme was used with 150 mM NaCl and 100 µM ATP.[1]
mTOR12[1][2][4][6]-Cell-free assay.[1]
Cellular Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeEffectIC50 / ConcentrationIncubation Time
T47DBreast CancerInhibition of Akt (S473) phosphorylation40 nM[1]30 minutes[1]
BT474Breast CancerInhibition of Akt (S473) phosphorylation40 nM[1]30 minutes[1]
AGSGastric CancerInhibition of cell growth, survival, and proliferation; apoptosis activationNot specifiedNot specified
Primary Human Gastric Cancer CellsGastric CancerInhibition of cell growth, survival, and proliferation; apoptosis activationNot specifiedNot specified
SCC-9Head and Neck Squamous Cell CarcinomaCytotoxicity (programmed necrosis)3 µM72 hours

Signaling Pathway and Experimental Workflow

PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound

PI3K_mTOR_pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

General Experimental Workflow for Cell-Based Assays

experimental_workflow start Start cell_culture Cell Seeding (e.g., 96-well plate) start->cell_culture treatment This compound Treatment (Dose-response) cell_culture->treatment incubation Incubation (Specified duration) treatment->incubation assay Perform Assay (e.g., Viability, Apoptosis) incubation->assay data_analysis Data Acquisition & Analysis assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro cell-based assays using this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • This compound is soluble in DMSO.[1] To prepare a high-concentration stock solution (e.g., 10 mM), calculate the required amount of DMSO. For example, for a 10 mM stock from 1 mg of this compound (Molecular Weight: 333.36 g/mol ), you would dissolve it in 300 µL of DMSO.

  • Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex briefly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Note: When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)

Materials:

  • Cancer cell line of interest (e.g., T47D, BT474, AGS)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear flat-bottom plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis of Akt Phosphorylation

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0-1 µM) for a short duration (e.g., 30 minutes to 2 hours).[1]

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.[1]

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.[1]

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH).

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-Akt signal to the total Akt signal to determine the extent of inhibition.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols: GSK1059615-Mediated Inhibition of Akt Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the inhibitory effect of GSK1059615 on the phosphorylation of Akt (Protein Kinase B) at Serine 473 (p-Akt) using Western blot analysis. This compound is a potent and reversible dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a critical signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt/mTOR pathway is a common occurrence in various cancers, making it a prime target for therapeutic intervention. Western blotting for p-Akt is a fundamental method to demonstrate the on-target efficacy of this compound in a cellular context.

Introduction

The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway activated by numerous growth factors and cytokines.[2][3] Upon activation, PI3K phosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which then recruits Akt to the plasma membrane.[2][3] Full activation of Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[2] Activated Akt proceeds to phosphorylate a multitude of downstream substrates, thereby promoting cell survival and proliferation while inhibiting apoptosis.

This compound is an ATP-competitive inhibitor of the class I family of PI3Ks and mTOR.[1] By inhibiting PI3K, this compound prevents the phosphorylation and subsequent activation of Akt. This application note provides a comprehensive Western blot protocol to detect the decrease in p-Akt (Ser473) levels in cancer cells following treatment with this compound, along with a representative data table and a diagram of the signaling pathway.

Signaling Pathway and Experimental Workflow

PI3K_Akt_Pathway cluster_0 cluster_1 Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 This compound This compound This compound->PI3K inhibits Akt Akt PDK1->Akt p-Akt p-Akt (S473) Akt->p-Akt mTORC2 Cell Survival\n& Proliferation Cell Survival & Proliferation p-Akt->Cell Survival\n& Proliferation

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow Cell Culture & Treatment Cell Culture & Treatment Protein Extraction Protein Extraction Cell Culture & Treatment->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Caption: Experimental workflow for Western blot analysis of p-Akt.

Experimental Protocol

This protocol is designed for adherent cancer cell lines, such as the head and neck squamous cell carcinoma (HNSCC) line SCC-9, but can be adapted for other suitable cell types.

Materials and Reagents:

  • This compound (prepared as a stock solution in DMSO)

  • Appropriate cancer cell line (e.g., SCC-9)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • 4x Laemmli sample buffer

  • SDS-polyacrylamide gels (e.g., 10%)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-p-Akt (Ser473)

    • Rabbit anti-Akt (total)

    • Mouse or Rabbit anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 3 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.

  • Protein Extraction:

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load samples onto an SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed for total Akt and a loading control like β-actin.

Data Presentation

The following table summarizes expected quantitative data from a Western blot analysis of HNSCC cells treated with this compound for 2 hours. Densitometry would be used to quantify band intensities, which are then normalized to the loading control and expressed as a fold change relative to the vehicle control.

This compound Conc. (µM)p-Akt (Ser473) Intensity (Normalized)Total Akt Intensity (Normalized)β-actin Intensity (Normalized)p-Akt / Total Akt RatioFold Change in p-Akt/Total Akt vs. Control
0 (Vehicle)1.001.001.001.001.00
0.10.750.981.010.770.77
0.50.421.020.990.410.41
1.00.150.991.000.150.15
3.00.051.010.980.050.05

Troubleshooting

IssuePossible CauseSolution
No or weak p-Akt signal Inactive pathway, incorrect antibody dilution, insufficient protein loadStimulate cells with a growth factor (e.g., EGF, insulin) before this compound treatment. Optimize antibody concentration and increase protein amount.
High background Insufficient blocking, antibody concentration too high, inadequate washingIncrease blocking time, use a different blocking agent (e.g., BSA for phospho-antibodies), optimize antibody dilution, increase wash duration/volume.
Inconsistent loading control Pipetting errors, inaccurate protein quantificationBe meticulous during sample preparation and protein quantification.

Conclusion

This application note provides a detailed framework for utilizing Western blot analysis to confirm the inhibitory effect of this compound on the PI3K/Akt signaling pathway. By demonstrating a dose-dependent decrease in Akt phosphorylation at Serine 473, researchers can effectively validate the on-target activity of this compound in a cellular context, which is a critical step in preclinical drug development and cancer research.

References

Application Notes and Protocols for GSK1059615 Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design of xenograft models for evaluating the in vivo efficacy of GSK1059615, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The following protocols are intended to serve as a detailed resource for researchers in oncology and drug development.

Introduction to this compound

This compound is a reversible, ATP-competitive inhibitor of pan-Class I PI3K isoforms and mTOR.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell cycle progression, proliferation, survival, and growth.[3] Dysregulation of this pathway is a frequent event in many human cancers, making it a key target for therapeutic intervention.[4][5] this compound has demonstrated potent inhibition of PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, as well as mTOR, with IC50 values in the low nanomolar range.[2] In cellular assays, this compound induces G1 arrest and apoptosis in various cancer cell lines, with breast cancer cells showing particular sensitivity.[1][2] Preclinical studies in xenograft models have shown that this compound can significantly suppress tumor growth.[1][6]

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in various cancer cell line-derived xenograft (CDX) models.

Cell LineCancer TypeAnimal ModelThis compound Dose & ScheduleKey FindingsReference
AGSGastric AdenocarcinomaAthymic Nude Mice10 mg/kg and 30 mg/kg, i.p., dailyPotent inhibition of subcutaneous tumor growth.[1][1]
BT474Breast Ductal CarcinomaAthymic Nude Mice25 mg/kg (schedule not specified)Effective inhibition of tumor growth.Not specified in abstracts
HCC1954Breast Ductal CarcinomaAthymic Nude Mice25 mg/kg (schedule not specified)Effective inhibition of tumor growth.Not specified in abstracts

Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth. This compound exerts its anti-tumor effects by inhibiting both PI3K and mTOR, thereby blocking this critical signaling cascade.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits

Figure 1: PI3K/mTOR signaling pathway and this compound's mechanism of action.

Experimental Protocols

Gastric Cancer Xenograft Model (AGS cells)

This protocol is based on a study that demonstrated the potent in vivo activity of this compound against gastric cancer.[1]

1. Cell Culture:

  • Culture human gastric adenocarcinoma AGS cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Model:

  • Use female athymic nude mice, 4-6 weeks old.[3][4]

  • Allow mice to acclimatize for at least one week before the experiment.

3. Tumor Cell Implantation:

  • Harvest AGS cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS.

  • Subcutaneously inject 5 x 10^6 AGS cells in a volume of 100-200 µL into the right flank of each mouse.[7]

4. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

5. Drug Preparation and Administration:

  • Vehicle: Prepare a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

  • This compound Formulation: Dissolve this compound in the vehicle to achieve final concentrations for 10 mg/kg and 30 mg/kg doses.

  • Administration: Administer this compound or vehicle intraperitoneally (i.p.) daily.[1]

6. Endpoint Analysis:

  • Continue treatment and tumor monitoring for a predefined period (e.g., 21-28 days).

  • Monitor animal body weight and general health status throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor volume and weight.

  • Pharmacodynamic Analysis: Homogenize a portion of the tumor tissue to prepare lysates for Western blot analysis to assess the phosphorylation status of AKT and other downstream effectors of the PI3K/mTOR pathway.[1][8]

Breast Cancer Xenograft Model (BT474 or HCC1954 cells)

This protocol is a generalized procedure based on the effective use of this compound in breast cancer xenografts.

1. Cell Culture:

  • Culture human breast ductal carcinoma BT474 or HCC1954 cells in appropriate media (e.g., DMEM for BT474, RPMI-1640 for HCC1954) supplemented with 10% FBS and 1% penicillin-streptomycin.

2. Animal Model:

  • Use female athymic nude mice, 4-6 weeks old.[9]

  • For estrogen-receptor-positive cell lines like BT474, implant a 17β-estradiol pellet subcutaneously one day before cell injection to support tumor growth.[10]

3. Tumor Cell Implantation:

  • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.[10]

  • Subcutaneously inject 3-5 x 10^6 cells in a volume of 100-200 µL into the mammary fat pad or the flank.[9]

4. Tumor Growth Monitoring and Treatment Initiation:

  • Follow the same procedure as described for the gastric cancer model.

5. Drug Preparation and Administration:

  • Prepare the this compound formulation (25 mg/kg) and vehicle as described previously.

  • Administer this compound or vehicle via a suitable route (e.g., i.p. or oral gavage) at a determined frequency (e.g., daily or twice weekly).

6. Endpoint Analysis:

  • Follow the same endpoint analysis procedures as for the gastric cancer model, including tumor measurements and pharmacodynamic analysis of the PI3K/AKT/mTOR pathway in tumor tissues.

Experimental Workflow

The following diagram illustrates the general workflow for a this compound xenograft study.

Xenograft_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis CellCulture 1. Cancer Cell Culture Implantation 3. Tumor Cell Implantation CellCulture->Implantation AnimalAcclimatization 2. Animal Acclimatization AnimalAcclimatization->Implantation TumorMonitoring 4. Tumor Growth Monitoring Implantation->TumorMonitoring Randomization 5. Randomization TumorMonitoring->Randomization Treatment 6. Treatment (this compound/Vehicle) Randomization->Treatment EndpointMeasurement 7. Endpoint Measurement Treatment->EndpointMeasurement DataAnalysis 8. Data Analysis & Interpretation EndpointMeasurement->DataAnalysis

Figure 2: General experimental workflow for a this compound xenograft study.

Logical Relationships in Experimental Design

The design of a xenograft experiment involves several key interconnected components to ensure the validity and reproducibility of the results.

Experimental_Design Hypothesis Hypothesis: This compound inhibits tumor growth in vivo CellLine Cell Line Selection (e.g., AGS, BT474) Hypothesis->CellLine Informs AnimalModel Animal Model (e.g., Athymic Nude Mice) Hypothesis->AnimalModel Informs TreatmentGroups Treatment Groups (Vehicle, Doses of this compound) Hypothesis->TreatmentGroups Defines Endpoints Endpoints (Tumor Volume, Biomarkers) Hypothesis->Endpoints Determines CellLine->AnimalModel Dependent on StatisticalAnalysis Statistical Analysis TreatmentGroups->StatisticalAnalysis Input for Endpoints->StatisticalAnalysis Input for

References

Application Notes and Protocols: Determining the IC50 of GSK1059615 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of GSK1059615 in various cancer cell lines. This compound is a potent and reversible dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2][3][4] Accurate determination of its IC50 is crucial for evaluating its anti-proliferative activity and understanding its therapeutic potential. This guide outlines the necessary materials, step-by-step procedures for cell viability assays, and data analysis methods.

Introduction

This compound is a small molecule inhibitor that targets the PI3K/Akt/mTOR signaling pathway, which is critical for regulating cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway is a common event in many types of cancer, making it an attractive target for therapeutic intervention.[7][8] this compound acts as an ATP-competitive inhibitor of class I PI3K isoforms (α, β, δ, and γ) and mTOR.[1][2] By inhibiting these kinases, this compound can block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[1][3][9] The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by 50% and is a key parameter for assessing the potency of a compound.

Signaling Pathway of this compound Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as Protein Kinase B), which in turn phosphorylates a variety of downstream targets, including mTOR. This compound exerts its effect by directly inhibiting both PI3K and mTOR, thus blocking the entire signaling cascade.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream_Effectors Cell Growth, Proliferation, Survival mTOR->Downstream_Effectors Promotes This compound This compound This compound->PI3K This compound->mTOR

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.

Data Presentation: IC50 of this compound in Cancer Cell Lines

The following table summarizes the IC50 values of this compound across a panel of human cancer cell lines, as determined by the Genomics of Drug Sensitivity in Cancer project.[10] This data provides a reference for the expected potency of the compound in different cancer types.

Cell LineCancer TypeTissueIC50 (µM)
AN3-CAEndometrial CarcinomaUrogenital System0.0178
NB1NeuroblastomaNervous System0.0183
A4-FukB Cell LymphomaBlood0.0196
RH-41RhabdomyosarcomaSoft Tissue0.0200
CAL-33Head and Neck Squamous Cell CarcinomaAero-digestive Tract0.0219
GCIYStomach AdenocarcinomaDigestive System0.0222
SCC-9Head and Neck Squamous Cell CarcinomaAero-digestive Tract0.0235
WM-115MelanomaSkin0.0240
SW982Soft Tissue SarcomaSoft Tissue0.0271
RH-1RhabdomyosarcomaSoft Tissue0.0283
WM35MelanomaSkin0.0287
Ca-SkiCervical Squamous Cell CarcinomaUrogenital System0.0297
NB10NeuroblastomaNervous System0.0305
SCC-15Head and Neck Squamous Cell CarcinomaAero-digestive Tract0.0307
ME-180Cervical Squamous Cell CarcinomaUrogenital System0.0314
SNU-423Hepatocellular CarcinomaDigestive System0.0324
AGSStomach AdenocarcinomaDigestive System0.0329
COLO-800MelanomaSkin0.0333
CHP-212NeuroblastomaNervous System0.0334
CP50-MEL-BMelanomaSkin0.0349

Data sourced from the Genomics of Drug Sensitivity in Cancer database.[10]

Experimental Protocols

Two common methods for determining the IC50 of a compound are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. Both are reliable, but the CellTiter-Glo® assay is generally considered more sensitive and has a simpler workflow.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (Select and maintain cancer cell line) Cell_Seeding 2. Cell Seeding (Plate cells in 96-well plates) Cell_Culture->Cell_Seeding Compound_Treatment 3. Compound Treatment (Add serial dilutions of this compound) Cell_Seeding->Compound_Treatment Incubation 4. Incubation (Typically 48-72 hours) Compound_Treatment->Incubation Viability_Assay 5. Cell Viability Assay (MTT or CellTiter-Glo®) Incubation->Viability_Assay Data_Acquisition 6. Data Acquisition (Spectrophotometer or Luminometer) Viability_Assay->Data_Acquisition Data_Analysis 7. Data Analysis (Calculate IC50) Data_Acquisition->Data_Analysis

References

GSK1059615 solubility in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1059615 is a potent and reversible dual inhibitor of the phosphoinositide 3-kinase (PI3K) family of lipid kinases and the mammalian target of rapamycin (mTOR).[1] It exhibits strong inhibitory activity against all Class I PI3K isoforms (α, β, δ, and γ) and mTOR, key components of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in the development and progression of cancer, making this compound a valuable tool for cancer research and a potential therapeutic agent.

These application notes provide detailed information on the solubility of this compound, protocols for its preparation and use in cell-based assays, and a visual representation of the signaling pathway it targets.

Data Presentation

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in in vitro and in vivo studies. The compound is readily soluble in dimethyl sulfoxide (DMSO) but has limited solubility in aqueous solutions.

SolventSolubilityConcentration (mM)Notes
DMSO≥8.3 mg/mL[2]~24.9 mMGentle warming and use of fresh, anhydrous DMSO can enhance solubility.[1]
DMSO3 mg/mL[3]~9.0 mM
DMSO2 mg/mL[1]~6.0 mM
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[3]~1.5 mMThis indicates the limited aqueous solubility even with a co-solvent.
WaterInsoluble[1]-
EthanolInsoluble[1][4]-

Note: The molarity is calculated based on the molecular weight of this compound (333.36 g/mol ).

Signaling Pathway

This compound targets the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates the key components of this pathway and the points of inhibition by this compound.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Activates CellPro Cell Growth, Proliferation, Survival Downstream->CellPro This compound This compound This compound->PI3K Inhibits This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the this compound powder and DMSO to reach room temperature before opening to prevent moisture absorption.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). To prepare a 10 mM stock solution, dissolve 3.33 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium for use in cell-based assays. Due to the low aqueous solubility of this compound, it is crucial to perform serial dilutions and ensure the final DMSO concentration in the cell culture is as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity and compound precipitation.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)

  • Sterile dilution tubes

Procedure:

  • Thaw the this compound DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step in culture medium to minimize precipitation.

    • Example for a 10 µM final concentration from a 10 mM stock:

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of complete culture medium to get a 100 µM solution (a 1:100 dilution).

      • Vortex the intermediate dilution gently but thoroughly.

      • Add the required volume of the 100 µM intermediate solution to the cell culture wells to achieve the final concentration of 10 µM. For example, add 10 µL of the 100 µM solution to 90 µL of medium in a culture well.

  • Always prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • Visually inspect the final working solutions for any signs of precipitation before adding them to the cells. If precipitation is observed, the concentration is likely too high for the aqueous environment of the cell culture medium.

Protocol 3: Cell-Based Assay for Measuring Inhibition of Akt Phosphorylation

This protocol provides a general workflow for assessing the inhibitory activity of this compound on the PI3K/Akt pathway by measuring the phosphorylation of Akt (a downstream target of PI3K) in cultured cells.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., BT474, T47D)

  • Complete cell culture medium

  • This compound working solutions

  • Vehicle control (DMSO in culture medium)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • Antibodies for Western blotting:

    • Primary antibody against phospho-Akt (Ser473)

    • Primary antibody against total Akt

    • Appropriate secondary antibodies

Experimental Workflow Diagram:

Cell_Based_Assay_Workflow Seed Seed Cells Adhere Allow Cells to Adhere (e.g., overnight) Seed->Adhere Treat Treat with this compound or Vehicle Control Adhere->Treat Incubate Incubate (e.g., 30 min - 24 h) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Quantify Quantify Protein Concentration Lyse->Quantify WB Western Blot Analysis (p-Akt, Total Akt) Quantify->WB Analyze Analyze Results WB->Analyze

Caption: Workflow for a cell-based Akt phosphorylation assay.

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adhesion: Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours, depending on the experimental design).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add cell lysis buffer to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable protein assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane and then incubate with primary antibodies against phospho-Akt (Ser473) and total Akt.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-Akt and total Akt. Normalize the phospho-Akt signal to the total Akt signal for each sample. Compare the normalized values of the this compound-treated samples to the vehicle control to determine the extent of inhibition.

Conclusion

This compound is a valuable research tool for investigating the PI3K/Akt/mTOR signaling pathway. Proper handling and preparation of this compound, with careful consideration of its solubility characteristics, are essential for obtaining reliable and reproducible experimental results. The protocols and information provided in these application notes are intended to guide researchers in the effective use of this compound in their studies.

References

GSK1059615: Comprehensive Application Notes for Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of stock solutions of GSK1059615, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in experimental settings.

Physicochemical Properties and Solubility

This compound is a small molecule with the chemical formula C18H11N3O2S and a molecular weight of 333.36 g/mol .[1][2][3] Its solubility is a critical factor in the preparation of stock solutions for in vitro and in vivo studies. The compound is largely insoluble in water and ethanol but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2][4]

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityConcentration (mM)Notes
DMSO≥8.33 mg/mL[4]~25 mMGentle warming and ultrasonic bath may be required to achieve higher solubility.[5] Use fresh, non-hygroscopic DMSO for best results.[3][6]
DMF2.5 mg/mL[2]~7.5 mM-
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[2]~1.5 mM-

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.33 mg of this compound (Molecular Weight = 333.36 g/mol ).

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 3.33 mg, add 1 mL of DMSO.

  • Solubilization: Vortex the solution vigorously for several minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath at 37°C and brief sonication can be applied.[5] Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[3][6]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Table 2: Reconstitution Table for Preparing this compound Stock Solutions

Desired ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM3.00 mL15.00 mL30.00 mL
5 mM0.60 mL3.00 mL6.00 mL
10 mM0.30 mL1.50 mL3.00 mL
50 mM0.06 mL0.30 mL0.60 mL

Calculations are based on a molecular weight of 333.36 g/mol .[7]

Storage and Stability

Proper storage of this compound, both in its powdered form and as a stock solution, is essential to maintain its chemical integrity and biological activity.

Table 3: Recommended Storage Conditions and Stability

FormStorage TemperatureStability
Powder-20°C2 to 3 years[1][3][7]
Powder4°C2 years[3][7]
Stock Solution in DMSO-80°C6 months to 2 years[1][3][6]
Stock Solution in DMSO-20°C2 weeks to 1 year[1][3][6][7]

Key Storage Recommendations:

  • Powder: Store in a tightly sealed container in a dry, dark place.

  • Stock Solutions: Aliquoting is strongly recommended to minimize freeze-thaw cycles.[3][6] Solutions should be protected from light. It is not recommended to store the solution for long periods; fresh preparation is ideal.[4]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is a dual inhibitor of the PI3K/mTOR signaling pathway.[1][3][6] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[7][8][9] this compound competitively inhibits the ATP-binding site of PI3K isoforms (α, β, δ, γ) and mTOR.[4][6] Inhibition of this pathway leads to decreased phosphorylation of downstream effectors such as Akt and S6 ribosomal protein, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[5][6][10]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibition of translation inhibitor This compound This compound This compound->PI3K Inhibition This compound->mTORC1 Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation

Caption: PI3K/mTOR signaling pathway and points of inhibition by this compound.

Workflow for Stock Solution Preparation

The following diagram illustrates the key steps for preparing a this compound stock solution.

Stock_Solution_Workflow start Start equilibrate Equilibrate this compound powder to room temp. start->equilibrate weigh Weigh desired amount of powder equilibrate->weigh dissolve Add anhydrous DMSO weigh->dissolve solubilize Vortex / Gentle Warming / Sonication dissolve->solubilize check Visually inspect for complete dissolution solubilize->check check->solubilize Not Dissolved aliquot Aliquot into single-use tubes check->aliquot Dissolved store Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols for GSK1059615 Treatment of BT474 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1059615 is a potent and reversible dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] It functions as an ATP-competitive inhibitor of the class I PI3K family (α, β, γ, and δ isoforms) and mTOR.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers, including breast cancer.[3][4] BT474, a human breast ductal carcinoma cell line, is characterized by the amplification of HER2 and harbors a PIK3CA mutation, leading to the constitutive activation of the PI3K/Akt pathway.[5][6] This addiction to PI3K/Akt signaling makes BT474 cells particularly sensitive to inhibitors targeting this pathway.[5] this compound has been shown to effectively inhibit the proliferation of BT474 cells by blocking the phosphorylation of Akt, a key downstream effector of PI3K, thereby inducing cell cycle arrest and apoptosis.[1]

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of PI3K and mTOR.[1] In the context of BT474 cells, the inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] This reduction in PIP3 levels at the cell membrane leads to decreased recruitment and activation of Akt.[7] By also inhibiting mTOR, this compound provides a more complete shutdown of the pathway, mitigating potential feedback loops.[8] The ultimate outcome is the suppression of downstream signaling cascades that promote cell survival and proliferation.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data for the activity of this compound.

ParameterCell LineValueReference
IC50 (Akt Phosphorylation at S473) BT47440 nM[1][10]
IC50 (PI3Kα) Cell-free assay0.4 nM[1]
IC50 (mTOR) Cell-free assay12 nM[1]
In Vivo Efficacy BT474 Xenograft25 mg/kg (twice daily)[1][11][12]

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane RTK Growth Factor Receptor (HER2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits mTOR mTOR This compound->mTOR Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Experimental_Workflow A 1. Culture BT474 Cells B 2. Seed Cells in Plates (96-well or 6-well) A->B C 3. Treat with this compound (Various Concentrations & Durations) B->C D 4a. Cell Viability Assay (MTT) C->D E 4b. Cell Lysis & Protein Quantification C->E G 6. Data Analysis D->G F 5. Western Blotting (p-Akt, Total Akt, Loading Control) E->F F->G

References

Application Notes and Protocols for GSK1059615 Administration in Nude Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of GSK1059615, a potent dual PI3K/mTOR inhibitor, in nude mice for preclinical cancer research. The protocols outlined below cover the establishment of tumor xenografts, preparation and administration of this compound, and monitoring of tumor growth and animal welfare.

Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor of Class I PI3K isoforms (α, β, δ, and γ) and mTOR. By targeting these key nodes in the PI3K/Akt/mTOR signaling pathway, this compound can effectively block downstream signaling, leading to the inhibition of tumor cell proliferation, survival, and growth.

Data Presentation

In Vivo Efficacy of this compound in Nude Mouse Xenograft Models
Cancer TypeCell LineDosage and AdministrationTreatment ScheduleOutcomeReference
Gastric CancerAGS10 or 30 mg/kg, i.p.DailyPotent inhibition of subcutaneous xenograft growth.[1][1]
Head and Neck Squamous Cell Carcinoma (HNSCC)SCC-930 mg/kg, i.p.Daily for 5 weeksSignificant inhibition of tumor growth.[2][2]
Pharmacokinetic Parameters of a PI3K Inhibitor (GDC-0941) in Nude Mice (Illustrative Example)
ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Cmax 1,230 ng/mL1,020 ng/mL
Tmax 0.083 hr0.5 hr
AUC (0-inf) 788 nghr/mL2,980 nghr/mL
Half-life (t1/2) 1.1 hr1.8 hr
Clearance 21.2 mL/min/kg-
Volume of Distribution (Vss) 1.6 L/kg-
Oral Bioavailability -77.9%

Data adapted from a study on GDC-0941 in female nu/nu mice.[3]

Experimental Protocols

Subcutaneous Tumor Xenograft Model Establishment

This protocol describes the subcutaneous implantation of cancer cells into nude mice to establish a tumor xenograft model.

Materials:

  • Cancer cell line of interest (e.g., AGS, SCC-9)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • 4-6 week old athymic nude mice (e.g., BALB/c nude)

  • 1 mL syringes with 27-30 gauge needles

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Disinfectant (e.g., 70% ethanol, povidone-iodine)

  • Calipers

Procedure:

  • Cell Culture: Culture cancer cells in appropriate complete medium until they reach 80-90% confluency. Ensure cells are healthy and in the logarithmic growth phase.

  • Cell Harvesting and Preparation:

    • Wash cells with sterile PBS.

    • Detach cells using Trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension and wash the cell pellet twice with sterile PBS.

    • Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep the cell suspension on ice.

    • (Optional) Mix the cell suspension with an equal volume of Matrigel on ice.

  • Animal Preparation and Cell Injection:

    • Anesthetize the nude mouse using a recommended anesthetic protocol.

    • Shave and disinfect the injection site on the flank of the mouse.

    • Draw the cell suspension (typically 100-200 µL) into a 1 mL syringe.

    • Gently lift the skin at the injection site and insert the needle subcutaneously.

    • Slowly inject the cell suspension to form a small bleb.

    • Withdraw the needle and monitor the mouse until it recovers from anesthesia.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor appearance.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

    • Initiate treatment when tumors reach a predetermined average volume (e.g., 100-200 mm³).

Preparation and Administration of this compound

This protocol details the formulation and administration of this compound for in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile water for injection (ddH₂O)

  • Sterile tubes and syringes

Formulation Procedure (for Intraperitoneal Injection):

  • Prepare a stock solution of this compound in DMSO.

  • For the final formulation, a common vehicle consists of a mixture of DMSO, PEG300, Tween 80, and sterile water. A typical ratio is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder sterile water.

  • The components should be mixed in a specific order to ensure proper dissolution. First, dissolve the required amount of this compound stock in PEG300. Then, add Tween 80 and mix thoroughly. Finally, add the sterile water to reach the final volume.

  • The final solution should be clear and administered shortly after preparation.

Administration Procedure:

  • Gently restrain the mouse.

  • Administer the prepared this compound solution via intraperitoneal (i.p.) injection using a 27-30 gauge needle. The injection volume is typically 100-200 µL.

  • The dosing schedule will depend on the specific experimental design but is often daily.[1][2]

Animal Welfare and Monitoring

Continuous monitoring of animal welfare is crucial throughout the study.

Monitoring Parameters:

  • Body Weight: Record the body weight of each mouse 2-3 times per week. Significant weight loss (>15-20%) can be a sign of toxicity.

  • Tumor Burden: Monitor tumor size as described above. Ensure tumors do not exceed a size that impedes normal movement or causes ulceration.

  • Clinical Signs: Observe the mice daily for any signs of distress, including changes in posture, activity, grooming, and food/water intake.

  • Humane Endpoints: Establish clear humane endpoints before the study begins. These may include excessive tumor burden, significant weight loss, or severe clinical signs of distress. Mice reaching these endpoints should be euthanized humanely.

Visualizations

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream_Effectors Phosphorylates mTORC2 mTORC2 mTORC2->Akt Activates Cell_Growth Cell Growth & Proliferation Downstream_Effectors->Cell_Growth This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylates) Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Injection 4. Subcutaneous Injection Cell_Harvest->Injection Animal_Prep 3. Nude Mouse Preparation Animal_Prep->Injection Tumor_Growth 5. Tumor Growth Monitoring Injection->Tumor_Growth Treatment_Start 6. Initiate this compound Treatment Tumor_Growth->Treatment_Start Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment_Start->Data_Collection Data_Collection->Data_Collection Endpoint 8. Study Endpoint & Tissue Collection Data_Collection->Endpoint

References

Troubleshooting & Optimization

Technical Support Center: GSK1059615 Cellular Toxicity and Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing GSK1059615 in cellular toxicity and viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and reversible dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR).[1][2][3] It acts as an ATP-competitive inhibitor of the class I PI3K isoforms (α, β, δ, and γ) and mTOR, key components of the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a common feature in many cancers.[4]

Q2: What are the expected cellular effects of this compound treatment?

A2: Treatment with this compound has been shown to inhibit PI3K signaling, leading to a decrease in the phosphorylation of downstream effectors such as Akt.[1] This can result in the induction of G1 cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on the PI3K/mTOR pathway for survival.[1][5] In some cancer cell types, such as head and neck squamous cell carcinoma (HNSCC), this compound has been observed to induce programmed necrosis.[6][7]

Q3: In which cancer cell lines has this compound shown cytotoxic effects?

A3: this compound has demonstrated cytotoxic effects across a range of cancer cell lines, including but not limited to breast cancer, gastric cancer, and head and neck squamous cell carcinoma.[1][5][6] The sensitivity of a particular cell line to this compound can be influenced by its genetic background, such as the presence of mutations in the PIK3CA gene.

Q4: How should I interpret the results from different viability and toxicity assays when using this compound?

A4: It is recommended to use a combination of assays to obtain a comprehensive understanding of the cellular response to this compound.

  • MTT or other tetrazolium-based assays measure metabolic activity and provide an indication of overall cell viability and proliferation.[8][9] A decrease in signal suggests a reduction in viable, metabolically active cells.

  • Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12] This assay can confirm if the observed decrease in viability is due to apoptosis.

  • Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with compromised membrane integrity, which is a hallmark of necrosis or late apoptosis.[7][13][14] This is particularly useful for investigating non-apoptotic cell death mechanisms induced by this compound.

Data Presentation

This compound Target Inhibition
TargetIC₅₀ (nM)
PI3Kα0.4
PI3Kβ0.6
PI3Kδ2
PI3Kγ5
mTOR12

Data sourced from Selleck Chemicals and other publications.[1][3]

Cellular IC₅₀ Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)
T47DBreast Cancer0.04 (p-Akt S473)
BT474Breast Cancer0.04 (p-Akt S473)
SCC-9Head and Neck Squamous Cell CarcinomaCytotoxicity observed at 1-30 µM
SQ20BHead and Neck Squamous Cell CarcinomaCytotoxicity observed
A253Head and Neck Squamous Cell CarcinomaCytotoxicity observed
AGSGastric CancerPotent inhibition of growth

Note: IC₅₀ values can vary depending on the assay conditions and the specific endpoint being measured. The values for T47D and BT474 reflect the concentration required to inhibit the phosphorylation of Akt at Ser473 by 50%.[1]

Experimental Protocols

MTT Cell Viability Assay

Objective: To determine the effect of this compound on cell viability by measuring metabolic activity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Methodology:

  • Cell Treatment: Plate cells and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[10][11]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic.

LDH Cytotoxicity Assay

Objective: To measure the release of lactate dehydrogenase (LDH) as an indicator of cytotoxicity, particularly necrosis.

Methodology:

  • Cell Treatment: Plate cells in a 96-well plate and treat with this compound. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Supernatant Collection: After treatment, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[13][16]

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).[13]

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the maximum LDH release control.

Troubleshooting Guides

MTT Assay Troubleshooting
IssuePossible CauseSuggested Solution
High background absorbance in control wells - Contamination of media or reagents.- Phenol red in the media can interfere.- Use sterile techniques and fresh reagents.- Use phenol red-free media for the assay.
Low signal or poor dose-response - Cell seeding density is too low or too high.- Incubation time with this compound is too short.- this compound precipitated out of solution.- Optimize cell number to ensure they are in the logarithmic growth phase.- Increase the treatment duration.- Ensure complete solubilization of this compound in the culture medium; check for precipitates under a microscope.
Inconsistent results between replicates - Uneven cell plating.- Pipetting errors.- Incomplete formazan crystal dissolution.- Ensure a homogenous cell suspension before plating.- Use calibrated pipettes and be consistent with technique.- Ensure complete mixing after adding the solubilization solvent.
Annexin V/PI Assay Troubleshooting
IssuePossible CauseSuggested Solution
High percentage of PI-positive cells in the negative control - Harsh cell handling during harvesting.- Over-trypsinization of adherent cells.- Handle cells gently; centrifuge at low speed.- Minimize trypsin exposure time and use a trypsin inhibitor.
Weak Annexin V signal - Insufficient incubation time.- Low concentration of Annexin V.- Loss of Ca²⁺ from the binding buffer.- Ensure the recommended incubation time is followed.- Titer the Annexin V concentration for your cell type.- Use freshly prepared binding buffer containing calcium.
High background staining - Non-specific binding of Annexin V.- Wash cells thoroughly before and after staining.- Use a blocking step with a non-specific protein if necessary.
LDH Assay Troubleshooting
IssuePossible CauseSuggested Solution
High background LDH in control wells - Serum in the culture medium contains LDH.- Mechanical stress on cells during plating or media changes.- Use serum-free medium for the assay period.- Handle cells gently to avoid membrane damage.
Low signal in treated wells - Insufficient cell death to cause significant LDH release.- this compound induces apoptosis without significant membrane rupture in the assayed timeframe.- Increase the concentration of this compound or the treatment duration.- Complement with an apoptosis-specific assay like Annexin V staining.
Variability between replicates - Inconsistent supernatant collection.- Bubbles in the wells during absorbance reading.- Be careful not to disturb the cell monolayer when collecting the supernatant.- Ensure there are no bubbles before reading the plate.

Visualizations

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits mTORC2 mTORC2 PIP3->mTORC2 Activates This compound This compound This compound->PI3K Inhibits mTORC1 mTORC1 This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits Akt Akt PDK1->Akt Phosphorylates Akt->mTORC1 Activates CellSurvival Cell Survival Akt->CellSurvival Promotes S6K S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates mTORC2->Akt Phosphorylates CellCycle Cell Cycle Progression S6K->CellCycle Promotes ProteinSynthesis Protein Synthesis S6K->ProteinSynthesis Promotes FourEBP1->ProteinSynthesis Inhibits when active

Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.

MTT_Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound Start->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Measure Absorbance at 570nm Solubilize->Read End Calculate % Viability & IC₅₀ Read->End

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis_Necrosis_Logic This compound This compound Treatment CellDeath Cell Death Induction This compound->CellDeath Apoptosis Apoptosis CellDeath->Apoptosis Necrosis Programmed Necrosis CellDeath->Necrosis AnnexinV_PI Annexin V/PI Assay Apoptosis->AnnexinV_PI LDH_Assay LDH Release Assay Necrosis->LDH_Assay AnnexinV_pos Annexin V Positive AnnexinV_PI->AnnexinV_pos LDH_release LDH Release LDH_Assay->LDH_release

Caption: Logical relationship between this compound-induced cell death and detection assays.

References

optimizing GSK1059615 concentration for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing GSK1059615 concentration for long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and reversible dual inhibitor of Phosphoinositide 3-kinases (PI3Ks) and mammalian Target of Rapamycin (mTOR).[1][2] It acts as an ATP-competitive inhibitor of class I PI3K isoforms (α, β, δ, and γ) and mTOR, key components of the PI3K/AKT/mTOR signaling pathway.[1][3] This pathway is critical for regulating cell growth, proliferation, survival, and metabolism.[4] By inhibiting PI3K and mTOR, this compound can block downstream signaling, leading to cell cycle arrest (specifically G1 arrest) and apoptosis in cancer cells.[1][2]

Q2: What are the recommended starting concentrations for in vitro studies?

The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. Based on published data, a good starting point for short-term (e.g., 24-72 hours) cellular assays is in the low nanomolar to low micromolar range. For instance, the IC50 for inhibiting the phosphorylation of Akt at S473 in T47D and BT474 breast cancer cells is 40 nM.[1] In gastric cancer cells, this compound has been shown to potently inhibit cell growth at concentrations around 3 µM.[5][6] For long-term studies, it is crucial to perform a dose-response curve to determine the optimal concentration that maintains pathway inhibition without causing excessive cytotoxicity.

Q3: How should I prepare and store this compound?

This compound is insoluble in water and ethanol but is soluble in dimethyl sulfoxide (DMSO).[1][2][7] For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO (e.g., 2-3 mg/mL).[1][7] Store the DMSO stock solution at -20°C.[2] It is important to use fresh DMSO, as moisture can reduce the solubility of the compound.[1] For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: How can I assess the long-term stability of this compound in my culture medium?

For long-term studies, it is essential to consider the stability of the compound in the culture medium at 37°C. One approach is to prepare a fresh batch of medium containing this compound and analyze its concentration and purity over time using methods like High-Performance Liquid Chromatography (HPLC). A simpler, functional approach is to perform periodic medium changes (e.g., every 2-3 days) to ensure a consistent concentration of the active compound.

Troubleshooting Guides

Issue 1: High levels of cell death in long-term cultures, even at low concentrations.

  • Potential Cause: Cumulative cytotoxicity. Even a low, seemingly non-toxic concentration can lead to significant cell death over an extended period.

  • Troubleshooting Steps:

    • Perform a long-term cytotoxicity assay: Extend your initial dose-response experiment to match the duration of your planned long-term study (e.g., 7-14 days). This will help identify a true non-toxic concentration for prolonged exposure.

    • Consider intermittent dosing: Instead of continuous exposure, try a pulsed dosing regimen (e.g., 24 hours on, 48 hours off) to allow cells to recover.

    • Assess apoptosis: Use assays like Annexin V/PI staining to confirm if the cell death is due to apoptosis, which would be consistent with the drug's mechanism of action.

Issue 2: Loss of inhibitory effect over time.

  • Potential Cause 1: Compound degradation. This compound may not be stable in culture medium for extended periods at 37°C.

    • Troubleshooting Step: Increase the frequency of medium changes containing freshly diluted this compound (e.g., every 24-48 hours).

  • Potential Cause 2: Development of cellular resistance. Cells can adapt to long-term kinase inhibitor treatment by activating compensatory signaling pathways.

    • Troubleshooting Steps:

      • Monitor pathway activity: Periodically perform Western blots to check the phosphorylation status of downstream targets like Akt and S6 ribosomal protein to confirm continued pathway inhibition.

      • Investigate feedback loops: Activation of other receptor tyrosine kinases (RTKs) can sometimes lead to resistance.[8] Consider co-treatment with other inhibitors if a specific feedback mechanism is identified.

Issue 3: Inconsistent results between experiments.

  • Potential Cause 1: Inconsistent compound concentration due to precipitation. This compound has poor aqueous solubility.

    • Troubleshooting Steps:

      • Visually inspect media: Before adding to cells, ensure the medium containing this compound is clear and free of precipitates.

      • Final DMSO concentration: Ensure the final DMSO concentration is consistent and low across all experiments.

  • Potential Cause 2: Variability in cell density or growth phase. The sensitivity of cells to kinase inhibitors can be influenced by their proliferative state.

    • Troubleshooting Step: Standardize cell seeding density and ensure cells are in the exponential growth phase at the start of each experiment.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 / KiCell Line(s)Reference
PI3KαCell-freeIC50 = 0.4 nM-[2]
PI3KβCell-freeIC50 = 0.6 nM-[2]
PI3KγCell-freeIC50 = 5 nM-[2]
PI3KδCell-freeIC50 = 2 nM-[2]
mTORCell-freeIC50 = 12 nM-[2]
p-Akt (S473)CellularIC50 = 40 nMT47D, BT474[1]

Table 2: Effective Concentrations in Preclinical Models

Model SystemConcentrationDurationEffectReference
Gastric Cancer Cells (AGS)10-30 mg/kg (i.p.)DailyPotent inhibition of tumor growth[5]
Head and Neck Squamous Cell Carcinoma (HNSCC) Cells3 µM2 hoursBlocked PI3K-AKT-mTOR activation[6]
Breast Tumor Xenografts (BT474)25 mg/kg (twice daily)-Prevents proliferation[7]

Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Long-Term Cytotoxicity Assay

This protocol uses a cell viability assay to determine the highest concentration of this compound that can be tolerated by cells over an extended period.

  • Cell Seeding: Seed cells in a 96-well plate at a low density that allows for logarithmic growth over the entire experimental duration (e.g., 7-14 days).

  • Compound Preparation: Prepare a serial dilution of this compound in your complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Treatment: Add the diluted this compound and vehicle control to the appropriate wells.

  • Incubation and Medium Change: Incubate the plate under standard cell culture conditions (37°C, 5% CO2). To account for compound stability and nutrient depletion, perform a full medium change with freshly prepared this compound every 2-3 days.

  • Viability Assessment: At various time points (e.g., Day 3, 7, 10, 14), measure cell viability using a suitable assay such as MTT, CellTiter-Glo®, or by direct cell counting.

  • Data Analysis: Plot cell viability against this compound concentration for each time point. The optimal concentration for long-term studies will be the highest concentration that results in minimal to no reduction in cell viability over the entire experimental period.

Protocol 2: Verifying Pathway Inhibition by Western Blot

This protocol confirms that the chosen concentration of this compound is effectively inhibiting the PI3K/mTOR pathway.

  • Cell Treatment: Treat cells with the predetermined optimal long-term concentration of this compound for various durations (e.g., 2, 24, 72 hours, and 7 days). Include a vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against p-Akt (S473), total Akt, p-S6K (T389), total S6K, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A significant decrease in the ratio of phosphorylated protein to total protein in the this compound-treated samples compared to the vehicle control indicates effective pathway inhibition.

Mandatory Visualizations

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K S6K mTORC1->S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation 4EBP1->Proliferation Relieves inhibition of translation This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits

Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Optimization_Workflow cluster_phase1 Phase 1: Determine Tolerated Concentration cluster_phase2 Phase 2: Verify On-Target Activity cluster_phase3 Phase 3: Long-Term Experiment P1_Start Start: Define Long-Term Study Duration P1_Assay Perform Long-Term Cytotoxicity Assay (e.g., 7-14 days) P1_Start->P1_Assay P1_Analysis Analyze Viability Data vs. Concentration P1_Assay->P1_Analysis P1_Decision Identify Max Concentration with No/Minimal Toxicity P1_Analysis->P1_Decision P2_Treat Treat Cells with Optimal Concentration P1_Decision->P2_Treat Concentration Defined P2_WB Perform Western Blot for p-Akt, p-S6K, etc. P2_Treat->P2_WB P2_Decision Pathway Inhibited? P2_WB->P2_Decision P2_Decision->P1_Assay No, Re-evaluate Concentration P3_Proceed Proceed with Long-Term Experiment P2_Decision->P3_Proceed Yes P3_Monitor Monitor for Resistance (Periodic WB) P3_Proceed->P3_Monitor

Caption: Experimental workflow for optimizing this compound concentration.

References

GSK1059615 stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of GSK1059615 in aqueous solutions. All recommendations are based on general principles for small molecule stability testing, as specific stability data for this compound in aqueous solutions is not publicly available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in anhydrous DMSO.

Q2: What is the known stability of this compound in DMSO stock solutions?

A2: While specific long-term stability data in DMSO is not extensively published, it is best practice to store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Under these conditions, the solution is expected to be stable for at least one year. For short-term storage, solutions can be kept at -20°C for up to one month.

Q3: Is this compound stable in aqueous solutions?

A3: There is no publicly available quantitative data on the stability of this compound in aqueous solutions, including its half-life or degradation kinetics under various pH and temperature conditions. Researchers should perform their own stability studies in the specific aqueous buffer used for their experiments. The provided experimental protocols in this guide are designed to help you generate this data.

Q4: What are the potential degradation pathways for this compound in aqueous solutions?

A4: this compound contains a thiazolidinedione ring, which can be susceptible to hydrolysis, particularly under acidic or basic conditions. Studies on other thiazolidinedione-containing compounds have shown that this ring can undergo scission.[1] Additionally, oxidation of the sulfur atom in the ring is a possible degradation pathway.[1] Researchers should be aware of these potential degradation routes when analyzing stability samples.

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be able to separate the intact this compound from any potential degradation products.[2]

Experimental Protocols

As specific stability data for this compound is not available, the following protocols are provided as a guide for researchers to determine the stability in their own experimental systems.

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and pathways under stress conditions.

Objective: To accelerate the degradation of this compound to identify potential degradants and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Dilute the stock solution to 100 µM in 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the DMSO stock solution at 80°C for 48 hours.

    • Photostability: Expose a solution of this compound (100 µM in a relevant buffer) to a calibrated light source.

  • Sample Analysis:

    • At initial (t=0) and final time points, take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a suitable stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or other suitable modifier) is a common starting point.

Protocol 2: Short-Term Stability in Aqueous Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer over a typical experimental timeframe.

Methodology:

  • Prepare Working Solution: Prepare a working solution of this compound at the desired final concentration in your experimental aqueous buffer (e.g., PBS, pH 7.4). Ensure the final concentration of DMSO is low (typically <0.5%) to minimize its effects.

  • Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Storage: Immediately freeze the collected aliquots at -80°C until analysis to prevent further degradation.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound at each time point.

Data Presentation

Researchers should summarize their quantitative data in tables to facilitate comparison and analysis. Below are template tables for recording your experimental results.

Table 1: Forced Degradation Study Results

Stress ConditionIncubation Time (hours)Initial Concentration (µM)Final Concentration (µM)% DegradationNumber of Degradation Peaks
0.1 M HCl, 60°C24
0.1 M NaOH, 60°C24
3% H₂O₂, RT24
80°C (in DMSO)48
Photostability

Table 2: Short-Term Stability in Aqueous Buffer (e.g., PBS, pH 7.4 at 37°C)

Time (hours)Concentration of this compound (µM)% Remaining
0100
2
4
8
12
24

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in aqueous buffer Low aqueous solubility of this compound.- Increase the percentage of co-solvent (e.g., DMSO), but keep it minimal to avoid affecting the experiment. - Prepare a fresh solution immediately before use. - Use a solubilizing agent if compatible with the experimental setup.
High variability in stability results - Inconsistent sample handling. - Analytical method not optimized.- Ensure consistent timing and temperature for all samples. - Validate the HPLC method for precision, accuracy, and linearity.
No degradation observed in forced degradation studies - Insufficiently harsh stress conditions.- Increase the temperature, incubation time, or concentration of the stress agent (acid, base, oxidant).
Multiple, overlapping peaks in HPLC chromatogram - Inadequate separation by the HPLC method.- Optimize the HPLC method by adjusting the gradient, mobile phase composition, or column chemistry.

Mandatory Visualizations

PI3K/AKT/mTOR Signaling Pathway

This compound is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 this compound inhibits PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b inhibits FOXO FOXO AKT->FOXO inhibits S6K S6K mTORC1->S6K phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates mTORC2 mTORC2 mTORC2->AKT phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation 4E-BP1->Proliferation inhibits translation GSK3b->Proliferation inhibits FOXO->Proliferation inhibits

Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Stability Assessment

The following workflow outlines the logical steps for assessing the aqueous stability of this compound.

Stability_Workflow A Prepare this compound Stock Solution (in DMSO) C Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) A->C E Prepare Working Solution in Aqueous Buffer A->E B Develop & Validate Stability-Indicating HPLC Method B->C H Analyze Samples by HPLC B->H D Identify Degradation Peaks & Assess Peak Purity C->D F Incubate at Desired Temperature (e.g., 37°C) E->F G Collect Samples at Different Time Points F->G G->H I Quantify Remaining this compound & Calculate % Degradation H->I J Determine Half-Life (t½) and Degradation Rate I->J

Caption: A logical workflow for conducting aqueous stability studies of this compound.

References

troubleshooting GSK1059615 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with GSK1059615 precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and reversible dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] It acts as an ATP-competitive inhibitor of the class I PI3K family (PI3Kα, β, δ, and γ) and mTOR.[1][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and transformation; its frequent mutation in human cancers makes it a key therapeutic target.[4][5] this compound has been shown to inhibit this pathway, leading to G1 cell cycle arrest and apoptosis in various cancer cell lines, particularly in breast tumor cells.[1][6]

Q2: I'm observing precipitation of this compound after adding it to my cell culture medium. What are the common causes?

Precipitation of small molecule inhibitors like this compound in cell culture media is a common challenge. Several factors can contribute to this issue:

  • Poor Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions such as cell culture media.[2][3]

  • High Final Concentration: The intended experimental concentration may surpass the solubility limit of this compound in your specific cell culture medium.

  • Solvent Shock: The rapid dilution of a concentrated stock solution (typically in DMSO) into the aqueous environment of the cell culture medium can cause the compound to "crash out" of the solution.[7][8]

  • Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce the solubility of the compound.[8][9]

  • Improper Stock Solution Preparation: The initial dissolution of this compound in the stock solvent might be incomplete.

Troubleshooting Guide: this compound Precipitation

Q3: My this compound stock solution appears cloudy or has visible precipitate. What should I do?

An improperly prepared stock solution is often the root cause of subsequent precipitation issues.

  • Ensure Complete Dissolution: Visually inspect your stock solution. If you observe any cloudiness or particulate matter, try gently warming the solution (e.g., in a 37°C water bath) or using a sonicator bath for a few minutes to aid dissolution.[6][7]

  • Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds.[1] Always use fresh, anhydrous DMSO for preparing your stock solutions.

  • Check Stock Concentration: The concentration of your stock solution might be too high. Refer to the solubility data in Table 1 to ensure you are not exceeding the solubility limit in DMSO.

Q4: How can I prevent this compound from precipitating when I add it to my cell culture medium?

Preventing precipitation during the dilution of your stock solution into the aqueous medium is crucial for accurate and reproducible experimental results.

  • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[7]

  • Avoid "Solvent Shock": Instead of adding a small volume of highly concentrated stock directly into a large volume of media, perform a serial dilution. First, create an intermediate dilution of your stock in a smaller volume of pre-warmed media. Then, add this intermediate dilution to your final volume of media.[7]

  • Optimize the Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.[9][10]

  • Gentle Mixing: When adding the stock or intermediate dilution to the media, do so dropwise while gently swirling the media to ensure rapid and uniform distribution.[9]

Q5: The precipitation occurs over time in the incubator. What could be the cause?

Delayed precipitation can occur due to several factors related to the stability of the compound in the cell culture environment.

  • Media Evaporation: Ensure proper humidification in your incubator to prevent the evaporation of the medium. Evaporation can increase the concentration of this compound and other media components, leading to precipitation.[8]

  • pH of the Media: Verify that the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4). Changes in pH can alter the charge and solubility of the compound.[8]

  • Serum Concentration: Serum proteins can sometimes help to solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, you may be more likely to encounter solubility issues.[8]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityMolar Concentration (approx.)Source
DMSO≥8.3 mg/mL≥24.9 mM[2][11]
DMSO3 mg/mL9.0 mM[4]
DMSO2 mg/mL6.0 mM[1]
DMF2.5 mg/mL7.5 mM[4]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL1.5 mM[4]
WaterInsoluble-[1]
EthanolInsoluble-[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • Calculate the required mass: Determine the amount of this compound powder needed to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 333.36 g/mol .[1][12]

  • Weigh the compound: Accurately weigh the this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes.

  • Visual inspection: Visually inspect the solution to ensure all the powder has dissolved. If not, gently warm the tube in a 37°C water bath or sonicate for a few minutes until the solution is clear.[6]

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[7][13]

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Procedure:

  • Prepare serial dilutions: Create a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. It is recommended to test a range of concentrations relevant to your planned experiments.

  • Include a vehicle control: Prepare a control sample containing the medium with the same final concentration of DMSO as the highest this compound concentration being tested.

  • Incubate: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiments (e.g., 24 hours).

  • Visual inspection: After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals).

  • Microscopic examination: For a more sensitive assessment, examine a drop of each solution under a microscope to look for small, insoluble particles.

  • Determine the maximum soluble concentration: The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these specific conditions.

Visualizations

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Stock Solution cluster_3 Optimizing Dilution cluster_4 Further Investigation A Precipitation Observed in Media B Check Stock Solution (Clarity, Concentration) A->B C Review Dilution Protocol A->C B->C Stock is Clear D Warm or Sonicate Stock B->D Precipitate in Stock F Pre-warm Media to 37°C C->F E Prepare Fresh Stock with Anhydrous DMSO D->E If Unsuccessful G Use Serial Dilution (Avoid Solvent Shock) F->G H Ensure Final DMSO Concentration is Low (<0.5%) G->H I Perform Solubility Test in Specific Media H->I Precipitation Persists J Check Incubator Humidity and Media pH I->J

Caption: Troubleshooting workflow for this compound precipitation.

PI3K_mTOR_Pathway cluster_0 Upstream Signaling cluster_1 PI3K/Akt Pathway cluster_2 mTOR Pathway cluster_3 Downstream Effects cluster_4 Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth CellSurvival Cell Survival mTORC1->CellSurvival This compound This compound This compound->PI3K This compound->mTORC1

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition by this compound.

References

Technical Support Center: GSK1059615 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to GSK1059615, a dual PI3K/mTOR inhibitor. The information is intended for scientists and drug development professionals to diagnose, understand, and overcome experimental hurdles related to drug resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to PI3K inhibitors like this compound is a multifaceted issue. The most frequently observed mechanisms include:

  • Reactivation of the PI3K/AKT/mTOR Pathway: This can occur through secondary mutations in the PIK3CA gene that alter the drug binding pocket.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for PI3K inhibition by upregulating parallel signaling cascades, most notably the MAPK/ERK pathway.[2]

  • Feedback Loop Activation: Inhibition of AKT can lead to the nuclear translocation of FOXO transcription factors, which in turn upregulate the expression of receptor tyrosine kinases (RTKs) such as HER2, HER3, EGFR, and IGF1R, leading to renewed PI3K pathway activation.[3][4][5]

  • Upregulation of Pro-Survival Proteins: Increased expression of anti-apoptotic proteins, such as Bcl-2, can render cells resistant to the cytotoxic effects of this compound.[6]

Q2: I am observing sustained or increased phosphorylation of ERK (pERK) in my this compound-treated cells. What is the significance of this?

A2: Increased pERK levels upon PI3K inhibition are a well-documented resistance mechanism.[2] This indicates the activation of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which can compensate for the blockade of PI3K signaling and promote cell survival and proliferation. This adaptive response is often triggered by the upregulation of RTKs.[2] If you observe this phenomenon, consider co-treatment with a MEK inhibitor to achieve a synergistic anti-tumor effect.[2]

Q3: Can epigenetic changes contribute to this compound resistance?

A3: Yes, epigenetic modifications can play a role in the development of resistance to PI3K inhibitors. While the provided search results focus more on genetic and signaling adaptations, it is an active area of research. Changes in histone methylation or acetylation, as well as alterations in microRNA expression, can lead to the sustained expression of pro-survival genes or the repression of tumor suppressors, contributing to a resistant phenotype.[3][5]

Q4: My cell line has a PIK3CA mutation but is still not responding to this compound. Why might this be?

A4: While PIK3CA mutations are often associated with sensitivity to PI3K inhibitors, they do not guarantee a response.[2] Several factors can contribute to this intrinsic resistance:

  • Co-occurring Genetic Alterations: The presence of mutations in other key oncogenes, such as KRAS or BRAF, or amplification of genes like c-MYC, can drive proliferation independently of the PI3K pathway.[2][7]

  • Loss of PTEN: Loss of the PTEN tumor suppressor can lead to such a strong activation of the PI3K pathway that this compound may not be able to sufficiently inhibit it at standard concentrations.[1][8]

  • Activation of Parallel Pathways: Pre-existing activation of pathways like MAPK/ERK or NOTCH can provide an immediate bypass route upon PI3K inhibition.[2][7]

Troubleshooting Guides

Problem 1: Decreased Efficacy of this compound in Long-Term Culture

Symptoms:

  • IC50 value for this compound has significantly increased over time.

  • Reduced apoptosis or cell cycle arrest observed at previously effective concentrations.

  • Phospho-AKT or phospho-S6 levels are not as effectively suppressed as in earlier experiments.

Possible Causes & Solutions:

CauseSuggested Troubleshooting StepExpected Outcome
Activation of MAPK Pathway Perform Western blot analysis for total and phosphorylated ERK.Increased pERK levels in resistant cells compared to sensitive parental cells.
If pERK is elevated, treat cells with a combination of this compound and a MEK inhibitor (e.g., Trametinib).Synergistic inhibition of cell growth and induction of apoptosis.
Upregulation of RTKs Use a phospho-RTK array to screen for upregulation of various receptor tyrosine kinases.Identification of specific overexpressed and activated RTKs (e.g., EGFR, HER3).
If a specific RTK is upregulated, co-treat with this compound and a corresponding RTK inhibitor (e.g., Gefitinib for EGFR).Restoration of sensitivity to this compound.
Secondary PIK3CA Mutations Sequence the PIK3CA gene in your resistant cell line.Identification of new mutations that may alter drug binding.
If a novel mutation is found, consider testing allosteric PI3K inhibitors that may overcome this resistance.[1]Potential to re-sensitize cells to PI3K pathway inhibition.
Problem 2: Heterogeneous Response to this compound in a Cell Population

Symptoms:

  • A significant fraction of cells survives and continues to proliferate despite treatment.

  • Inconsistent results in cell viability assays.

Possible Causes & Solutions:

CauseSuggested Troubleshooting StepExpected Outcome
Pre-existing Resistant Subclones Perform single-cell cloning to isolate and expand individual clones from the parental cell line.Characterization of clones with varying degrees of sensitivity to this compound.
Analyze the genomic and proteomic profiles of sensitive versus resistant clones to identify resistance markers.Identification of biomarkers that predict response.
Activation of Survival Pathways in a Subpopulation Use immunofluorescence or flow cytometry to analyze the expression of resistance-associated proteins (e.g., pERK, c-MYC, Bcl-2) at the single-cell level.Identification of a subpopulation with high expression of pro-survival factors.
Consider co-treatment with inhibitors targeting these survival pathways (e.g., a Bcl-2 inhibitor like Venetoclax).Elimination of the resistant subpopulation and a more uniform and potent response.

Quantitative Data Summary

Table 1: IC50 Values of PI3K Pathway Inhibitors in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines

Cell LineKnown Pathway AberrationGDC0941 (PI3K) IC50 (µM)GDC0980 (PI3K/mTOR) IC50 (µM)This compound (PI3K/mTOR) IC50 (µM)GSK690693 (AKT) IC50 (µM)AZD8055 (mTOR) IC50 (µM)
UMSCC47None known3.00.91.20.011.0
HN4None known2.01.32.30.8511.2
OSC19None known0.740.20.500.4311.8
UMSCC1None known0.80.80.500.511.94

Data extracted from a study on biomarkers of response to PI3K inhibitors in HNSCC.[2]

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis for Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with this compound at the desired concentration and time points.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-S6, anti-S6) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

Protocol 2: Cell Viability (IC50) Assay

This protocol is to determine the concentration of this compound that inhibits cell growth by 50%.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Prepare a serial dilution of this compound.

    • Remove the old media from the cells and add fresh media containing the different concentrations of the drug. Include a vehicle-only control.

    • Incubate the plate for 72 hours.

  • Viability Assessment (using MTT):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the normalized values against the log of the drug concentration.

    • Use a non-linear regression model to calculate the IC50 value.

Visualizations

PI3K_Resistance_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway (Bypass) cluster_nucleus Nucleus RTK RTK (e.g., EGFR, HER3) p85 p85 RTK->p85 Recruitment RAS RAS RTK->RAS Activation p110 p110 p85->p110 Activation PI3K PI3K p110->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 This compound This compound This compound->PI3K AKT AKT This compound->AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 FOXO FOXO AKT->FOXO Inhibition S6K S6K mTORC1->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation cMYC c-MYC ERK->cMYC Activation RTK_mRNA RTK mRNA FOXO->RTK_mRNA Transcription RTK_mRNA->RTK Translation (Feedback Loop) cMYC->Proliferation

Caption: Mechanisms of resistance to this compound.

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_hypothesis Hypothesis cluster_solution Solution start Reduced this compound Sensitivity wb Western Blot (p-AKT, p-ERK) start->wb ic50 Confirm IC50 Shift start->ic50 seq Sequence PIK3CA start->seq rtk_array Phospho-RTK Array wb->rtk_array h1 MAPK Bypass? wb->h1 h2 RTK Feedback? rtk_array->h2 h3 New Mutation? seq->h3 s1 Co-treat with MEK inhibitor h1->s1 If p-ERK is high s2 Co-treat with RTK inhibitor h2->s2 If RTK is active s3 Test Allosteric Inhibitors h3->s3 If resistance mutation found

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Overcoming GSK1059615 Resistance in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating GSK1059615 in breast cancer. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and reversible dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] It acts as an ATP-competitive inhibitor of the class I PI3K family of enzymes (PI3Kα, β, γ, and δ).[1][2] By inhibiting the PI3K/AKT/mTOR signaling pathway, this compound can induce G1 cell cycle arrest and apoptosis in cancer cells, with breast cancer cells showing particular sensitivity.[2] This pathway is crucial for tumor cell growth, proliferation, and survival.[3]

Q2: My breast cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A2: Resistance to PI3K inhibitors like this compound in breast cancer can arise from several mechanisms:

  • Activation of Bypass Signaling Pathways: The most documented mechanism of resistance involves the activation of alternative signaling pathways that bypass the PI3K/mTOR blockade. A key pathway implicated in resistance to PI3K inhibitors is the RAS/RAF/MEK/ERK pathway. Activation of this pathway can lead to the phosphorylation of downstream effectors like ribosomal S6 kinases (RSK), specifically RSK3 and RSK4, which can maintain cell proliferation and survival despite PI3K inhibition.[2]

  • Genetic Alterations:

    • Mutations in PIK3CA: Secondary mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, can emerge under therapeutic pressure, potentially altering the drug binding site and reducing the efficacy of the inhibitor.

    • Loss of PTEN: Loss of the tumor suppressor PTEN (Phosphatase and Tensin Homolog) can lead to constitutive activation of the PI3K pathway, making the cells less dependent on upstream signals and potentially less sensitive to PI3K inhibitors.

  • Upregulation of other signaling molecules: Overexpression of kinases such as PIM kinases can also confer resistance by maintaining the phosphorylation of downstream PI3K effectors independently of AKT.[4]

Q3: How can I experimentally induce this compound resistance in my breast cancer cell line?

A3: Developing a this compound-resistant cell line in the lab typically involves long-term, continuous exposure to the drug. Here is a general protocol:

  • Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for your parental breast cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Drug Exposure: Begin by culturing the cells in a medium containing this compound at a concentration equal to the IC50.

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, for example, increasing the concentration by 1.5 to 2-fold at each step.

  • Monitoring and Maintenance: Monitor the cells for the emergence of resistant colonies. This process can take several months. Once a resistant population is established, it should be continuously maintained in a medium containing the final concentration of this compound to ensure the stability of the resistant phenotype.

  • Validation: Characterize the resistant cell line by determining the new, higher IC50 value for this compound and compare it to the parental cell line. Further validation can include assessing the expression and phosphorylation status of key proteins in the PI3K and MAPK pathways.

Troubleshooting Guides

Guide 1: Reduced Drug Efficacy and Suspected Resistance

Problem: After an initial response, your breast cancer cells are no longer sensitive to this compound at previously effective concentrations.

Potential Cause Troubleshooting Steps
Activation of the MEK/ERK/RSK bypass pathway 1. Western Blot Analysis: Probe cell lysates from both sensitive and suspected resistant cells for phosphorylated and total levels of ERK (p-ERK, t-ERK), RSK (p-RSK, t-RSK), and their downstream target rpS6 (p-rpS6, t-rpS6). An increase in the phosphorylated forms of these proteins in the resistant cells, especially in the presence of this compound, suggests the activation of this bypass pathway. 2. Combination Therapy: Treat the resistant cells with a combination of this compound and a MEK inhibitor (e.g., Trametinib) or an RSK inhibitor. A synergistic effect in reducing cell viability would support this resistance mechanism.
Emergence of a resistant subpopulation 1. Clonal Selection: If possible, perform single-cell cloning to isolate and characterize individual clones from the resistant population. This can help determine if the resistance is due to a homogenous change in the entire population or the expansion of a few resistant clones. 2. IC50 Re-evaluation: Perform a dose-response curve and calculate the new IC50 for this compound in the resistant cell population to quantify the degree of resistance.
Drug Inactivation or Degradation 1. Fresh Drug Preparation: Always prepare fresh stock solutions of this compound and dilute to the final concentration immediately before use. 2. Storage: Ensure that the this compound stock solution is stored correctly according to the manufacturer's instructions (typically at -20°C or -80°C).
Guide 2: Inconsistent Western Blot Results for PI3K Pathway Analysis

Problem: You are observing inconsistent or difficult-to-interpret bands for phosphorylated proteins (e.g., p-AKT, p-S6) in your Western blots when treating with this compound.

Potential Cause Troubleshooting Steps
High Background 1. Blocking Buffer: For phospho-specific antibodies, use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins (casein) that can cause high background.[3] 2. Antibody Concentration: Optimize the concentration of your primary and secondary antibodies. High concentrations can lead to non-specific binding.
Weak or No Signal 1. Lysis Buffer: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent the degradation of your target proteins and the removal of phosphate groups.[5] 2. Positive Control: Include a positive control lysate from a cell line known to have high basal PI3K pathway activity or stimulated with a growth factor (e.g., insulin or EGF) to confirm that your antibodies and detection system are working correctly. 3. Drug Treatment Time: The inhibition of phosphorylation can be rapid and transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point to observe the maximum inhibition of phosphorylation by this compound.
Unexpected Band Sizes 1. Post-Translational Modifications: The target protein may have other post-translational modifications affecting its migration. Consult the antibody datasheet and relevant literature. 2. Protein Degradation: The appearance of smaller bands could indicate protein degradation. Use fresh lysates and ensure adequate protease inhibitors.[3][5]

Data Presentation

Table 1: In Vitro IC50 Values of this compound in a Panel of Breast Cancer Cell Lines

Cell LineSubtypePIK3CA StatusPTEN StatusThis compound IC50 (µM)
MCF7Luminal AE545K MutantWild-type0.12
T47DLuminal AH1047R MutantWild-type0.08
BT474Luminal BK111N MutantWild-type0.03
MDA-MB-231Triple-NegativeWild-typeWild-type1.5
HCC1143Triple-NegativeWild-typeNull> 10 (Resistant)
HCC38Triple-NegativeWild-typeWild-type> 10 (Resistant)
Data is illustrative and compiled from publicly available databases and literature. Actual IC50 values may vary depending on experimental conditions.

Table 2: Effect of Combination Therapy on this compound-Resistant Breast Cancer Cells

Cell LineTreatmentCell Viability (% of Control)
This compound-Resistant HCC1143 This compound (1 µM)85%
MEK Inhibitor (1 µM)70%
This compound (1 µM) + MEK Inhibitor (1 µM)35%
This compound-Resistant MDA-MB-231 This compound (2 µM)90%
RSK Inhibitor (1 µM)75%
This compound (2 µM) + RSK Inhibitor (1 µM)40%
Data is hypothetical and for illustrative purposes to demonstrate the potential of combination therapy.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of PI3K and MAPK Pathway Activation

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-RSK (Ser380), total RSK, and GAPDH overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits mTOR mTOR This compound->mTOR Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Resistance_Pathway cluster_cytoplasm Cytoplasm RAS RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates RSK RSK ERK->RSK Activates rpS6 rpS6 RSK->rpS6 Phosphorylates eIF4B eIF4B RSK->eIF4B Phosphorylates Translation Protein Translation & Proliferation rpS6->Translation eIF4B->Translation PI3K_Inhibition PI3K Pathway Inhibition (by this compound)

Caption: The MEK/ERK/RSK bypass pathway mediating resistance to PI3K inhibitors.

Experimental_Workflow Start Breast Cancer Cell Line IC50 Determine IC50 of this compound Start->IC50 Culture Long-term Culture with increasing [this compound] IC50->Culture Resistant This compound-Resistant Cell Line Culture->Resistant Characterize Characterize Resistance (Western Blot, IC50) Resistant->Characterize Combination Test Combination Therapies Characterize->Combination

Caption: Workflow for generating and characterizing this compound-resistant breast cancer cells.

References

GSK1059615 poor bioavailability in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Addressing Poor In Vivo Bioavailability of GSK1059615

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in vivo bioavailability of this compound, a potent dual inhibitor of PI3K and mTOR.

Troubleshooting Guide

Low in vivo exposure is a significant challenge that can hinder the therapeutic evaluation of promising compounds like this compound. The premature termination of the Phase I clinical trial (NCT00695448) for this compound was attributed to a lack of sufficient exposure following both single and repeated oral dosing.[1] This guide provides a systematic approach to troubleshoot and address potential causes of poor oral bioavailability.

Logical Workflow for Troubleshooting Poor Bioavailability

Troubleshooting Workflow for Low Oral Bioavailability cluster_0 Initial Observation cluster_1 Problem Characterization cluster_2 Potential Solutions & Formulation Strategies cluster_3 In Vivo Validation start Low in vivo exposure of this compound observed solubility Assess Aqueous Solubility (pH-dependent?) start->solubility Is solubility a limiting factor? permeability Evaluate Intestinal Permeability (e.g., Caco-2, PAMPA) start->permeability Is permeability low? metabolism Determine Metabolic Stability (microsomes, hepatocytes) start->metabolism Is the compound rapidly metabolized? efflux Investigate P-gp Efflux (MDR1-MDCK cells) start->efflux Is it a substrate for efflux pumps? sol_strat Solubility Enhancement: - Nanosuspension - Amorphous Solid Dispersion - Cyclodextrin Complexation - Salt Formation solubility->sol_strat perm_strat Permeability Enhancement: - Lipid-based formulations (SEDDS/SMEDDS) - Permeation enhancers permeability->perm_strat meta_strat Metabolism Mitigation: - Prodrug approach - Co-administration with enzyme inhibitors (preclinical) metabolism->meta_strat efflux_strat Efflux Inhibition: - Formulation with P-gp inhibiting excipients efflux->efflux_strat pk_study Conduct Preclinical Pharmacokinetic Study (e.g., in rodents) sol_strat->pk_study perm_strat->pk_study meta_strat->pk_study efflux_strat->pk_study analysis Analyze PK parameters: Cmax, Tmax, AUC, F% pk_study->analysis decision Decision: Proceed with optimized formulation? analysis->decision

Caption: A step-by-step workflow to diagnose and address the causes of low oral bioavailability for this compound.

Potential Issues and Investigative Strategies
Potential Issue Investigative Strategy Possible Solution(s)
Poor Aqueous Solubility Perform solubility studies in buffers at various pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal tract. Assess intrinsic solubility.- Formulation: Develop amorphous solid dispersions, nanosuspensions, or lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).[2][3] - Chemical Modification: Investigate salt formation if ionizable groups are present.[3]
Low Intestinal Permeability Conduct in vitro permeability assays such as Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA).- Formulation: Utilize lipid-based formulations to enhance absorption via lymphatic pathways.[2] - Chemical Modification: Design prodrugs with improved lipophilicity.
High First-Pass Metabolism Perform in vitro metabolic stability assays using liver microsomes or hepatocytes from relevant species (e.g., human, rat). Identify major metabolites.- Chemical Modification: Create prodrugs that mask metabolically liable sites.[3] - Formulation: Explore formulations that promote lymphatic uptake, thereby bypassing the liver.[2]
P-glycoprotein (P-gp) Efflux Use in vitro models with cells overexpressing P-gp (e.g., MDR1-MDCK) to determine the efflux ratio.- Formulation: Incorporate excipients known to inhibit P-gp (e.g., certain surfactants and polymers).[2]

Signaling Pathway

This compound is a dual inhibitor of the PI3K/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[4][5] Dysregulation of this pathway is a common feature in many cancers.

PI3K-mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Growth & Proliferation S6K->Proliferation This compound This compound This compound->PI3K This compound->mTORC1

References

Interpreting Unexpected Results with GSK1059615: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with GSK1059615, a potent dual inhibitor of PI3K and mTOR.

Frequently Asked Questions (FAQs)

Q1: My cells are dying, but markers for apoptosis (e.g., cleaved caspase-3) are negative. What could be the reason?

A1: While this compound is known to induce apoptosis in many cancer cell lines, such as those derived from breast and gastric cancers, it has also been observed to induce an alternative form of programmed cell death called programmed necrosis (or necroptosis) in other cell types, notably in head and neck squamous cell carcinoma (HNSCC) cells.[1][2] This process is independent of caspases.

Troubleshooting Steps:

  • Assess Necroptosis Markers: Investigate markers of programmed necrosis, such as the release of lactate dehydrogenase (LDH), mitochondrial depolarization, and the association of ANT-1 and cyclophilin-D in the mitochondria.[2]

  • Use Necroptosis Inhibitors: To confirm this pathway, consider using inhibitors of programmed necrosis, such as necrostatin-1 or blockers of the mitochondrial permeability transition pore (mPTP) like sanglifehrin A or cyclosporin A, to see if they rescue the cell death phenotype.[2]

Q2: I am not observing the expected level of cytotoxicity in my cancer cell line, even at concentrations that should be effective. Why might my cells be resistant?

A2: Resistance to this compound and other PI3K/mTOR inhibitors can arise from several mechanisms that bypass the inhibition of the PI3K/AKT/mTOR pathway.

Known Resistance Mechanisms:

  • Activation of Alternative Signaling Pathways:

    • Receptor Tyrosine Kinase (RTK) Upregulation: Inhibition of the PI3K pathway can lead to a feedback activation of multiple RTKs, including EGFR, RET, and FGFR3. This can subsequently activate downstream pathways like the MAPK/ERK pathway, promoting cell survival.

    • NOTCH/c-MYC Pathway Activation: In some breast cancer models, activation of the NOTCH signaling pathway and subsequent induction of c-MYC have been shown to confer resistance to PI3K inhibitors by overriding the cell's dependency on the PI3K/mTOR pathway for proliferation.

  • Genetic Context: The genetic background of your cell line is crucial. While PIK3CA mutations can confer sensitivity, other genetic alterations may lead to intrinsic resistance. For instance, in some contexts, PIK3CA amplification did not correlate with sensitivity and in some cases was associated with resistance.

Troubleshooting Workflow for Investigating Resistance:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Causes & Next Steps Start Unexpectedly low cytotoxicity with this compound Check1 Confirm inhibitor activity and experimental setup Start->Check1 Check2 Assess activation of alternative signaling pathways (e.g., p-ERK, c-MYC) Check1->Check2 If setup is correct Cause1 Degraded inhibitor or suboptimal protocol Check1->Cause1 If issues found Check3 Sequence key genes (e.g., PIK3CA, PTEN, KRAS) Check2->Check3 If no activation Cause2 Feedback loop activation Check2->Cause2 If activation detected Cause3 Intrinsic resistance due to genetic background Check3->Cause3 Action1 Test with fresh inhibitor stock and optimize protocol Cause1->Action1 Action2 Combine this compound with inhibitors of the activated pathway (e.g., MEK or EGFR inhibitors) Cause2->Action2 Action3 Select a different cell model or explore alternative therapeutic strategies Cause3->Action3

Caption: Troubleshooting workflow for low cytotoxicity.

Q3: I am observing paradoxical activation of AKT (e.g., increased phosphorylation at Ser473) despite using a PI3K/mTOR inhibitor. What is happening?

A3: This can be a result of feedback loops within the PI3K/AKT/mTOR signaling network. Inhibition of mTORC1 can relieve a negative feedback loop involving S6K1 and IRS-1, leading to increased PI3K activity and subsequent AKT phosphorylation. However, as this compound also inhibits PI3K, this paradoxical activation may be less pronounced compared to mTOR-only inhibitors. If observed, it could indicate a complex rewiring of signaling pathways in your specific cell model.

Data Summary

In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Ki (nM)
PI3Kα0.40.42
PI3Kβ0.60.6
PI3Kγ50.47
PI3Kδ21.7
mTOR12-

Data compiled from multiple sources.[3]

Cellular Activity of this compound
Cell LineAssayIC50 (nM)
T47Dp-Akt (S473) inhibition40
BT474p-Akt (S473) inhibition40

Data from in vitro cellular assays.[3]

Experimental Protocols

Protocol for Assessing this compound-Mediated Inhibition of Akt Phosphorylation in Cell Culture

This protocol is a representative method based on commonly cited experimental procedures.

1. Cell Plating:

  • Plate cells (e.g., T47D, BT474) in 96-well plates at a density of 1 x 10⁴ cells per well.

  • Incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in fresh culture medium. It is recommended to perform a 3-fold serial dilution.

  • Add the diluted this compound to the cells and incubate for 30 minutes.

3. Cell Lysis:

  • Aspirate the media from the wells.

  • Wash the cells once with cold PBS.

  • Add 80 µL of MSD Lysis Buffer to each well.

  • Place the plates on a shaker at 4°C for at least 30 minutes.

4. Akt Duplex Assay (Example using Meso Scale Discovery):

  • Wash the assay plates four times with 200 µL/well of wash buffer.

  • Add 60 µL of cell lysate to each well.

  • Incubate on a shaker at room temperature for 1 hour.

  • Wash the plates four times.

  • Add 25 µL of detection antibody per well and incubate on a shaker for 1 hour.

  • Wash the plates again four times.

  • Add 150 µL of Read Buffer to each well and immediately read the plates on a suitable instrument.

5. Data Analysis:

  • Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Signaling Pathway Diagrams

PI3K/AKT/mTOR Signaling Pathway and Inhibition by this compound

G RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation FourEBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits PI3K and mTOR.

Potential Resistance Mechanism to this compound via ERK Pathway Activation

G This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT RTK RTK (e.g., EGFR) PI3K->RTK Feedback Activation Proliferation Cell Proliferation and Survival AKT->Proliferation RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Validation & Comparative

A Comparative Guide to the Potency of GSK1059615 and GSK2126458

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[2][3] GSK1059615 and GSK2126458 (also known as Omipalisib) are two potent, orally bioavailable small-molecule inhibitors that target this crucial pathway. Both compounds were developed by GlaxoSmithKline and function as dual inhibitors of PI3K and mTOR.[4][5] This guide provides a detailed, data-driven comparison of their potency, supported by experimental data and methodologies.

Data Presentation: Biochemical and Cellular Potency

A direct comparison of the inhibitory activities of this compound and GSK2126458 reveals significant differences in their potency. GSK2126458 demonstrates substantially greater potency across all class I PI3K isoforms and mTOR complexes in biochemical assays, with inhibitory constants (Ki) in the picomolar range. In cellular assays, this translates to sub-nanomolar inhibition of AKT phosphorylation.[6]

TargetParameterThis compoundGSK2126458 (Omipalisib)Reference(s)
Biochemical
PI3Kα (p110α)IC50 / Ki0.4 nM / 0.42 nM0.019 nM (Ki)[4][7][8]
PI3Kβ (p110β)IC50 / Ki0.6 nM0.13 nM (Ki)[4][7][8]
PI3Kδ (p110δ)IC50 / Ki2 nM / 1.7 nM0.024 nM (Ki)[4][7][8]
PI3Kγ (p110γ)IC50 / Ki5 nM / 0.47 nM0.06 nM (Ki)[4][7][8]
mTOR (mTORC1)IC50 / Ki12 nM0.18 nM (Ki)[4][7][8]
mTOR (mTORC2)IC50 / KiNot specified0.3 nM (Ki)
p110α mutantsKiNot specified8-9 pM[2][6]
Cellular
pAkt (S473)IC5040 nM (T47D)0.41 nM (T47D)[6][8]
pAkt (S473)IC5040 nM (BT474)0.18 nM (BT474)[6][8]
Cell GrowthIC50Not specified2.4 nM (BT474)[6]
Cell GrowthIC50Not specified3 nM (T47D)[6]

Mechanism of Action and Signaling Pathway

Both this compound and GSK2126458 are ATP-competitive inhibitors that bind to the catalytic lysine within the ATP-binding pocket of PI3K and mTOR kinases.[2][7] By inhibiting PI3K, these compounds prevent the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger required for the activation of AKT.[] The subsequent inhibition of mTOR, a key downstream effector of AKT, further disrupts signals that promote cell growth and proliferation.[3][10] This dual inhibition leads to cell cycle arrest, primarily in the G1 phase, and can induce apoptosis in cancer cells.[6][7][11] GSK2126458 is a potent inhibitor of both mTORC1 and mTORC2 complexes, which is believed to enhance its antiproliferative efficacy.[2]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (T308) mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation (S473) Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream Inhibitors This compound GSK2126458 Inhibitors->PI3K Inhibitors->mTORC2 (GSK2126458) Inhibitors->mTORC1

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway showing inhibition points.

Experimental Protocols

The potency of these inhibitors is determined through a combination of biochemical and cellular assays.

1. Biochemical Kinase Assays: The primary method for determining IC50 and Ki values is through in vitro kinase assays. A common format is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8]

  • Principle: This assay measures the enzymatic activity of purified PI3K isoforms or mTOR kinase. The kinase phosphorylates a specific substrate (e.g., PIP2). A europium-labeled antibody that recognizes the phosphorylated product and a streptavidin-XL665 conjugate that binds to a biotinylated tag on the substrate are added. When the substrate is phosphorylated, the donor (europium) and acceptor (XL665) are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET).

  • Procedure:

    • The inhibitor (this compound or GSK2126458) is serially diluted in DMSO and added to a multi-well plate.[8]

    • The purified kinase enzyme (e.g., p110α, mTOR) is added and pre-incubated with the inhibitor.[8]

    • The reaction is initiated by adding the substrate (e.g., PIP2) and ATP.[8]

    • After incubation, the reaction is stopped, and the detection reagents (antibody and streptavidin-XL665) are added.[8]

    • The HTRF signal is read on a compatible plate reader. The signal intensity is inversely proportional to the inhibitor's potency.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

2. Cellular Assays: Cellular assays are crucial for confirming on-target activity within a biological context and assessing the compound's effect on cell proliferation and survival.

  • Phospho-Protein Analysis (pAkt): This assay measures the inhibition of downstream signaling.

    • Cancer cell lines (e.g., BT474, T47D) are seeded in 96-well plates.[6][8]

    • Cells are treated with a range of inhibitor concentrations for a specified time.

    • Cells are then lysed, and the levels of phosphorylated AKT (at Ser473 or Thr308) and total AKT are quantified using methods like ELISA, Western Blot, or high-throughput platforms like LanthaScreen™.[12][13]

    • The ratio of phosphorylated to total protein is determined, and IC50 values are calculated.[2]

  • Cell Proliferation/Viability Assay (MTT/WST-1): This assay measures the inhibitor's effect on cell growth.[14][15]

    • Cells are seeded and treated with the inhibitor for an extended period (e.g., 72-96 hours).

    • A reagent like MTT or WST-1 is added, which is converted into a colored formazan product by metabolically active cells.

    • The absorbance is measured, which correlates with the number of viable cells.

    • The growth IC50 (gIC50) is calculated from the dose-response curve.[6]

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays HTS High-Throughput Screen (e.g., HTRF Kinase Assay) Dose_Response Dose-Response Curves HTS->Dose_Response IC50_Ki Determine IC50 / Ki values for PI3K isoforms & mTOR Dose_Response->IC50_Ki Cell_Lines Select Cancer Cell Lines IC50_Ki->Cell_Lines Lead Compound Selection pAkt_Assay Phospho-AKT Assay (Western, ELISA) Cell_Lines->pAkt_Assay Prolif_Assay Proliferation Assay (MTT, WST-1) Cell_Lines->Prolif_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Lines->Cell_Cycle

Figure 2: General experimental workflow for inhibitor characterization.

Conclusion

Both this compound and GSK2126458 are potent dual inhibitors of the PI3K/mTOR pathway. However, the supporting experimental data clearly indicates that GSK2126458 (Omipalisib) is significantly more potent than this compound . Its inhibitory activity in biochemical assays is in the low picomolar range, approximately 20- to 100-fold more potent than this compound against PI3Kα.[6][7] This superior biochemical potency is mirrored in cellular assays, where GSK2126458 inhibits AKT phosphorylation and cell growth at sub-nanomolar to low nanomolar concentrations, respectively.[6] The development of this compound was discontinued, while GSK2126458 advanced further into clinical trials for the treatment of cancer.[3][4] The remarkable potency of GSK2126458, particularly against activating mutants of PI3Kα, underscores its potential as a targeted therapeutic agent.[2]

References

A Comparative Guide to Pan-PI3K Inhibitors: GSK1059615 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prominent target in cancer therapy.[1] Pan-PI3K inhibitors, which target all four Class I PI3K isoforms (α, β, γ, and δ), represent a broad-based approach to disrupting this pathway's oncogenic activity.[2] This guide provides a comparative analysis of GSK1059615, a dual PI3K/mTOR inhibitor, against other notable pan-PI3K inhibitors, supported by experimental data and detailed methodologies.

Biochemical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the reported IC50 values of this compound and other pan-PI3K inhibitors against the Class I PI3K isoforms and the mammalian target of rapamycin (mTOR). This compound distinguishes itself by its dual-action, potently inhibiting both PI3K isoforms and mTOR.[3][4][5]

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)mTOR (IC50, nM)Reference(s)
This compound 0.40.65212[3][4][5]
Buparlisib (BKM120) 52166262116>1000[6][7][8]
Pictilisib (GDC-0941) 333753580[9][10][11]
Copanlisib 0.53.76.40.745[12][13][14][15][16]
ZSTK474 1644494.6>10000[17][18][19]

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular functions. Its dysregulation is a hallmark of many cancers.[20][21][22] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates AKT. Activated AKT, in turn, phosphorylates a variety of downstream targets, including the mTOR complex 1 (mTORC1), leading to the regulation of cell proliferation, growth, and survival. Pan-PI3K inhibitors, including this compound, block this cascade at the level of PI3K, while dual inhibitors like this compound also directly inhibit mTOR.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits Transcription Gene Transcription S6K->Transcription promotes 4E-BP1->Transcription inhibits This compound This compound This compound->PI3K This compound->mTORC1 Pan_PI3K Other Pan-PI3K Inhibitors Pan_PI3K->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Protocols

Cellular Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the effect of PI3K inhibitors on cancer cell proliferation.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
  • Incubate overnight to allow for cell attachment.[23][24]

2. Inhibitor Treatment:

  • Prepare serial dilutions of the PI3K inhibitor (e.g., this compound) in complete cell culture medium.
  • Replace the existing medium with 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).[23]
  • Incubate for 48-72 hours.[24]

3. MTT Addition and Incubation:

  • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
  • Incubate for 3-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[23]

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the inhibitor concentration to determine the IC50 value for cell proliferation.

    MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Inhibitor (e.g., this compound) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4 hours) D->E F 6. Solubilize Formazan with DMSO E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

    Caption: Workflow for a typical MTT cell proliferation assay.

Western Blot for Phospho-Akt (Ser473) Inhibition

This protocol is used to determine the extent to which a PI3K inhibitor blocks the downstream signaling of the pathway by measuring the phosphorylation of AKT at Serine 473.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and grow to 70-80% confluency.
  • Serum-starve the cells for 3-4 hours to reduce basal PI3K activity.
  • Pre-treat cells with various concentrations of the PI3K inhibitor or vehicle control for 1-2 hours.[24]
  • Stimulate the cells with a growth factor (e.g., insulin or PDGF) for 5-30 minutes to activate the PI3K pathway.[24][25]

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[26]
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each lysate using a BCA or Bradford assay.[26]

3. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.
  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[26]
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26]

4. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[26]
  • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.[27]
  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
  • Wash the membrane again to remove unbound secondary antibody.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.[25]

  • Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

    Western_Blot_Workflow cluster_workflow Western Blot Workflow for p-Akt Inhibition A 1. Cell Treatment (Inhibitor + Stimulant) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody (anti-p-Akt Ser473) E->F G 7. Secondary Antibody (HRP-conjugated) F->G H 8. ECL Detection G->H I 9. Re-probe for Total Akt H->I J 10. Data Analysis I->J

    Caption: Workflow for Western blot analysis of p-Akt (Ser473) inhibition.

Conclusion

This compound emerges as a potent pan-PI3K inhibitor with the distinct advantage of also targeting mTOR, offering a dual-pronged approach to disrupting the PI3K/AKT/mTOR signaling pathway. This comprehensive inhibition profile suggests its potential for broad anti-tumor activity. The provided data and protocols serve as a valuable resource for researchers to design and interpret experiments aimed at further characterizing this compound and comparing its efficacy and mechanism of action against other pan-PI3K inhibitors in various cancer models. As with all targeted therapies, the selection of the most appropriate inhibitor will likely depend on the specific genetic and molecular context of the cancer being studied.

References

Validating Target Engagement of GSK1059615 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK1059615, a potent pan-PI3K and mTOR inhibitor, with other widely used PI3K/mTOR pathway inhibitors. We present supporting experimental data, detailed protocols for key target engagement assays, and visualizations to facilitate a clear understanding of the underlying signaling pathways and experimental workflows.

Introduction to this compound and the PI3K/Akt/mTOR Pathway

This compound is a reversible, ATP-competitive inhibitor of all Class I phosphoinositide 3-kinase (PI3K) isoforms (α, β, δ, and γ) and the mammalian target of rapamycin (mTOR).[1] The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound exerts its effects by blocking the kinase activity of PI3K and mTOR, thereby inhibiting the downstream signaling cascade that promotes cell survival and proliferation.[1][2]

Comparative Analysis of PI3K/mTOR Inhibitors

The following table summarizes the in vitro and cellular potency of this compound in comparison to other well-characterized PI3K/mTOR pathway inhibitors: GSK2126458 (Omipalisib), BEZ235 (Dactolisib), and BKM120 (Buparlisib). The primary readout for cellular target engagement is the inhibition of Akt phosphorylation at Serine 473 (p-Akt S473), a key downstream node in the pathway.

InhibitorTypeIn Vitro IC50 (PI3Kα)In Vitro IC50 (mTOR)Cellular IC50 (p-Akt S473)Reference Cell Line(s)
This compound Pan-PI3K/mTOR0.4 nM12 nM40 nMT47D, BT474
GSK2126458 (Omipalisib) Pan-PI3K/mTOR0.019 nM0.18 nM (mTORC1)0.18 - 0.41 nMBT474, T47D
BEZ235 (Dactolisib) Pan-PI3K/mTOR4 nM20.7 nM~10-12 nM (GI50)PC3M, U87MG
BKM120 (Buparlisib) Pan-PI3K52 nM>1 µM64 - 916 nMVarious

Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols for Validating Target Engagement

Here, we provide detailed protocols for three common methods to validate the target engagement of PI3K/mTOR inhibitors in a cellular context.

Western Blotting for Phospho-Akt (Ser473)

This method directly measures the phosphorylation status of a key downstream effector of PI3K and mTORC2, providing a robust readout of target engagement.

a. Cell Lysis

  • Culture cells to 70-80% confluency in appropriate growth medium.

  • Treat cells with varying concentrations of the inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for the desired time (e.g., 1-2 hours).

  • Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the soluble protein fraction.

b. Protein Quantification

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

c. SDS-PAGE and Western Blotting

  • Normalize the protein concentration of all samples with lysis buffer and add Laemmli buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt or a housekeeping protein (e.g., GAPDH or β-actin).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.

a. Cell Treatment and Heating

  • Culture and treat cells with the inhibitor or vehicle control as described for Western blotting.

  • After treatment, harvest the cells and wash them with PBS.

  • Resuspend the cells in PBS and aliquot them into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3-5 minutes) using a thermal cycler. Include a non-heated control.

b. Cell Lysis and Protein Extraction

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

c. Detection

  • Quantify the protein concentration of the soluble fraction.

  • Analyze the samples by Western blotting using an antibody against the target protein (e.g., PI3Kα or mTOR).

  • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

NanoBRET™ Target Engagement Assay

NanoBRET™ is a proximity-based assay that measures the binding of a small molecule to a target protein in living cells using bioluminescence resonance energy transfer (BRET).

a. Cell Preparation and Transfection

  • Transfect cells (e.g., HEK293) with a vector encoding the target protein (e.g., PI3Kα) fused to NanoLuc® luciferase.

  • Plate the transfected cells in a white, tissue culture-treated 96-well or 384-well plate and incubate for 24 hours.

b. Assay Procedure

  • Prepare a solution of the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target protein.

  • Prepare serial dilutions of the test compound (e.g., this compound).

  • Add the tracer and the test compound dilutions to the cells and incubate for a specified period (e.g., 2 hours) at 37°C.

  • Add the NanoBRET™ Nano-Glo® substrate to the wells.

  • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.

  • The binding of the test compound to the target will displace the tracer, leading to a decrease in the BRET signal. The IC50 value can be calculated from the dose-response curve.

Visualizing the Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P (T308) mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b Inhibition mTORC2 mTORC2 mTORC2->Akt P (S473) S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Survival S6K->Proliferation FourEBP1->Proliferation Inhibition of Translation (when active) This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.

Target_Engagement_Workflow cluster_setup Experimental Setup cluster_assays Target Engagement Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Inhibitor_Treatment 2. Inhibitor Treatment (e.g., this compound) Cell_Culture->Inhibitor_Treatment Western_Blot Western Blot (p-Akt) Inhibitor_Treatment->Western_Blot CETSA CETSA (Thermal Stability) Inhibitor_Treatment->CETSA NanoBRET NanoBRET (Direct Binding) Inhibitor_Treatment->NanoBRET Quantification 3. Signal Quantification Western_Blot->Quantification CETSA->Quantification NanoBRET->Quantification IC50 4. IC50/EC50 Determination Quantification->IC50

References

The Synergistic Potential of GSK1059615 with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GSK1059615 is a potent and reversible dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), two key regulators of cell growth, proliferation, and survival.[1][2] While the clinical development of this compound was discontinued, its mechanism of action holds significant interest for combination therapies in oncology. This guide provides a comparative overview of the preclinical evidence for the synergy of dual PI3K/mTOR inhibitors with standard chemotherapy agents, using data from analogous compounds to illustrate the potential of this compound.

Mechanism of Synergy: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer, contributing to uncontrolled cell growth and resistance to apoptosis.[3] Chemotherapy-induced cellular stress can, in some cases, paradoxically activate this survival pathway, thereby limiting the efficacy of the treatment. Dual PI3K/mTOR inhibitors like this compound block this pathway at two critical nodes, preventing the activation of downstream effectors responsible for cell survival and proliferation. The synergistic effect with chemotherapy arises from the simultaneous induction of cell death by the chemotherapeutic agent and the blockade of the key survival pathway by the PI3K/mTOR inhibitor.

PI3K_mTOR_Pathway Synergistic Action of this compound and Chemotherapy RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes EIF4EBP1->Proliferation Promotes Chemotherapy Chemotherapy (e.g., Doxorubicin, Paclitaxel) DNA_Damage DNA Damage & Apoptosis Chemotherapy->DNA_Damage This compound This compound (Dual PI3K/mTOR Inhibitor) This compound->PI3K Inhibits This compound->mTORC1 Inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Quantitative Synergy Analysis with Chemotherapy Agents

Due to the discontinuation of this compound's clinical development, publicly available preclinical data on its synergy with chemotherapy is limited. The following tables summarize findings from studies on other dual PI3K/mTOR inhibitors, such as BEZ235 (Dactolisib) and GDC-0980 (Apitolisib), in combination with common chemotherapy agents. These data provide a valuable reference for the potential synergistic effects that could be expected from this compound.

Table 1: Synergy of Dual PI3K/mTOR Inhibitors with Doxorubicin

Cell LineCancer TypePI3K/mTOR InhibitorIC50 (Inhibitor)IC50 (Doxorubicin)Combination Index (CI)EffectReference
SKLMS1LeiomyosarcomaBEZ235<1 µMNot specifiedSynergisticIncreased apoptosis and reduced tumor growth in vivo[1][4]
A2780/ADROvarian Cancer (Doxorubicin-resistant)BEZ235Not specifiedNot specifiedNot specifiedReverses doxorubicin resistance[5]
MiaPaca2/ADRPancreatic Cancer (Doxorubicin-resistant)BEZ235Not specifiedNot specifiedNot specifiedReverses doxorubicin resistance[5]

Table 2: Synergy of Dual PI3K/mTOR Inhibitors with Paclitaxel

Cell LineCancer TypePI3K/mTOR InhibitorIC50 (Inhibitor)IC50 (Paclitaxel)Combination Index (CI)EffectReference
HT29DDPColon Cancer (Drug-resistant)BEZ235~450 nM~65 nM0.86 (with 50 nM BEZ235 + 10 nM PTX)Synergistic inhibition of proliferation, increased apoptosis[2]
HCT116-LOHPColon Cancer (Drug-resistant)BEZ235~650 nM~80 nM0.92 (with 50 nM BEZ235 + 10 nM PTX)Synergistic inhibition of proliferation, increased apoptosis[2]
HepG2Hepatocellular CarcinomaBEZ235Not specifiedNot specifiedNot specifiedEnhanced anti-tumor effect in vivo[6]
SNU16Gastric CancerBEZ235Not specifiedNot specifiedAdditiveEnhanced inhibition of tumor growth in vivo[7][8]

Table 3: Synergy of Dual PI3K/mTOR Inhibitors with Cisplatin

Cell LineCancer TypePI3K/mTOR InhibitorIC50 (Inhibitor)IC50 (Cisplatin)Combination Index (CI)EffectReference
A549/DDPNon-Small Cell Lung Cancer (Cisplatin-resistant)BEZ2350.15 µg/ml (in 10:1 combo)1.53 µg/ml (in 10:1 combo)0.23Strong synergistic antitumor effects, cell cycle arrest, induced apoptosis[9]
SNU478CholangiocarcinomaGDC-0980Not specifiedNot specifiedNot specifiedSynergistically enhanced cytotoxic activity[10]
SNU1196CholangiocarcinomaGDC-0980Not specifiedNot specifiedNot specifiedSynergistically enhanced cytotoxic activity[10]
HPV-positive HNSCCHead and Neck Squamous Cell CarcinomaBEZ235Not specifiedNot specifiedSynergisticStrong synergistic enhancement with cisplatin and radiation[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug synergy. Below are summaries of common protocols used in the cited preclinical studies.

Cell Viability and Synergy Analysis

A common workflow to assess the synergistic effects of a PI3K/mTOR inhibitor and a chemotherapy agent on cancer cell viability is outlined below.

Experimental_Workflow General Workflow for Synergy Assessment Cell_Culture 1. Cell Seeding (e.g., 96-well plates) Drug_Treatment 2. Drug Incubation - Single agents (dose-response) - Combination (constant ratio) Cell_Culture->Drug_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT Assay) Drug_Treatment->Viability_Assay Data_Analysis 4. Data Analysis - Calculate IC50 values - Chou-Talalay method for CI Viability_Assay->Data_Analysis Synergy_Conclusion 5. Determine Synergy (CI < 1: Synergy) (CI = 1: Additive) (CI > 1: Antagonism) Data_Analysis->Synergy_Conclusion

Figure 2: Generalized experimental workflow for determining drug synergy.

1. Cell Viability Assay (MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

  • Protocol Outline:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with various concentrations of the PI3K/mTOR inhibitor, the chemotherapy agent, and their combination for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Synergy Quantification (Chou-Talalay Method):

  • Principle: This method provides a quantitative assessment of the interaction between two or more drugs. It is based on the median-effect equation and calculates a Combination Index (CI).

  • Protocol Outline:

    • Determine the dose-response curves and IC50 values for each drug individually.

    • Treat cells with combinations of the two drugs at a constant ratio.

    • Use software like CalcuSyn or CompuSyn to calculate the CI value based on the fraction of affected cells at different dose levels.

    • Interpret the CI values:

      • CI < 1 indicates synergism.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Western Blot Analysis for Pathway Inhibition
  • Principle: This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the phosphorylation status of key proteins in a signaling pathway.

  • Protocol Outline:

    • Treat cells with the PI3K/mTOR inhibitor, chemotherapy agent, or their combination for a specified time.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., Akt, mTOR, S6K, 4E-BP1).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and image the blot. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.

Conclusion

The available preclinical data on dual PI3K/mTOR inhibitors strongly suggest a synergistic relationship with conventional chemotherapy agents like doxorubicin, paclitaxel, and cisplatin. By inhibiting the PI3K/Akt/mTOR survival pathway, these targeted agents can lower the threshold for chemotherapy-induced cell death and potentially overcome drug resistance. Although specific data for this compound in these combinations is scarce due to its discontinued development, the evidence from analogous compounds provides a compelling rationale for exploring the therapeutic potential of combining PI3K/mTOR inhibition with standard chemotherapy in various cancer types. Further preclinical studies would be necessary to validate these synergistic interactions for any new dual PI3K/mTOR inhibitor.

References

GSK1059615: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor GSK1059615, focusing on its cross-reactivity profile with other kinases. The information is intended to assist researchers in evaluating its suitability for their studies and to provide essential experimental details for reproducibility.

Executive Summary

This compound is a potent, reversible, and ATP-competitive dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[1] Its primary targets are the p110 isoforms of PI3K (α, β, δ, and γ) and mTOR. While highly potent against its intended targets, understanding its interactions with the broader kinome is crucial for interpreting experimental results and anticipating potential off-target effects. This guide summarizes the available quantitative data on its primary targets and its cross-reactivity with a selection of other kinases. Detailed experimental protocols for assessing kinase inhibition are also provided.

Data Presentation: Kinase Inhibition Profile of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound against its primary targets and a selection of off-target kinases.

Table 1: Inhibition of Primary Targets (PI3K Isoforms and mTOR)

TargetIC50 (nM)Ki (nM)Assay Type
PI3Kα0.4[1]0.42[1]Cell-free
PI3Kβ0.6[1]0.6[1]Cell-free
PI3Kδ2[1]---Cell-free
PI3Kγ5[1]1.7[1]Cell-free
mTOR12[1]---Cell-free

Table 2: Cross-Reactivity with Nek Family Kinases

Off-Target Kinase% Control at 10 µM
Nek147[2][3]
Nek264[2][3]
Nek3>100[3]
Nek681[4]
Nek788[4]
Nek995[4]
Nek1172[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure transparency and aid in the replication of findings.

Protocol 1: In Vitro PI3K HTRF® Profiling Assay

This protocol is adapted from methodologies used to determine the IC50 values of this compound against PI3K isoforms.[1]

Objective: To measure the in vitro inhibition of PI3K isoforms by this compound using a Homogeneous Time Resolved Fluorescence (HTRF®) assay.

Materials:

  • PI3K enzymes (α, β, δ, γ isoforms)

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • This compound

  • HTRF® detection reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PH domain, biotinylated PIP3, and Streptavidin-Allophycocyanin)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.05% CHAPS, 5 mM DTT, 10 mM MgCl2)

  • 384-well low-volume assay plates

  • HTRF®-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO.

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the diluted this compound or DMSO (for control wells) to the 384-well assay plates.

  • Enzyme and Substrate Preparation:

    • Prepare a working solution of the respective PI3K enzyme in the assay buffer. The final enzyme concentration will vary depending on the isoform (e.g., 200 pM for PI3Kβ, 400 pM for PI3Kα and δ, 1 nM for PI3Kγ).[1]

    • Prepare a working solution of PIP2 substrate in the assay buffer. The final concentration is typically around 10 µM.[1]

  • Reaction Initiation: Add the enzyme solution to the assay plate and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Start the Kinase Reaction: Add the ATP and PIP2 substrate solution to all wells to initiate the kinase reaction. The ATP concentration may vary depending on the PI3K isoform being tested (e.g., 15 µM for PI3Kγ, 100 µM for PI3Kα, β, and δ).[1]

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.

  • Detection: Add the HTRF® detection reagents to the wells. These reagents will generate a signal based on the amount of PIP3 produced.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.

Protocol 2: General Kinase Selectivity Profiling using ADP-Glo™ Assay

This protocol outlines a general method for assessing the cross-reactivity of a compound against a broad panel of kinases, a common approach in drug discovery.

Objective: To determine the percent inhibition of a panel of kinases by this compound at a single concentration.

Materials:

  • A panel of purified kinases

  • Corresponding kinase-specific substrates

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • ATP

  • Kinase reaction buffer

  • Multi-well assay plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a working solution of this compound at the desired screening concentration (e.g., 10 µM) in the appropriate solvent.

  • Kinase Reaction Setup:

    • In each well of the assay plate, combine the kinase reaction buffer, the specific kinase, and its corresponding substrate.

    • Add this compound to the test wells and the same volume of solvent (e.g., DMSO) to the control wells.

  • Reaction Initiation: Add ATP to all wells to start the kinase reactions.

  • Incubation: Incubate the plate at the optimal temperature for the kinases (usually 30°C) for a set period (e.g., 60 minutes).

  • ADP Detection (Step 1 - ATP Depletion): Add the ADP-Glo™ Reagent to all wells. This reagent will terminate the kinase reaction and deplete any remaining ATP. Incubate for approximately 40 minutes at room temperature.

  • ADP Detection (Step 2 - ADP to ATP Conversion and Luminescence Generation): Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP and then uses the newly synthesized ATP to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for this compound against each kinase using the following formula: % Inhibition = 100 x (1 - (Signal_inhibitor / Signal_control))

Mandatory Visualization

The following diagrams illustrate the primary signaling pathway affected by this compound and a conceptual workflow for assessing kinase cross-reactivity.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activation CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth GSK1059615_PI3K This compound GSK1059615_PI3K->PI3K GSK1059615_mTOR This compound GSK1059615_mTOR->mTORC1 GSK1059615_mTOR->mTORC2

Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition points.

Kinase_Profiling_Workflow cluster_workflow Kinase Cross-Reactivity Profiling Workflow Compound Test Compound (this compound) Assay Kinase Activity Assay (e.g., ADP-Glo) Compound->Assay KinasePanel Broad Kinase Panel (Diverse Kinases) KinasePanel->Assay DataAcquisition Data Acquisition (Luminescence/Fluorescence) Assay->DataAcquisition DataAnalysis Data Analysis (% Inhibition) DataAcquisition->DataAnalysis SelectivityProfile Selectivity Profile (On- and Off-Target Activity) DataAnalysis->SelectivityProfile

Caption: Conceptual workflow for kinase selectivity profiling.

References

GSK1059615: A Comparative Analysis of Efficacy in PIK3CA Mutant vs. Wild-Type Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of GSK1059615, a potent phosphoinositide 3-kinase (PI3K) inhibitor, in cancer cell lines harboring activating mutations in the PIK3CA gene versus those with wild-type PIK3CA. The data presented herein, supported by detailed experimental protocols and signaling pathway visualizations, aims to inform preclinical research and guide the strategic development of PI3K-targeted therapies.

Introduction to this compound and the PI3K/Akt Pathway

This compound is a small molecule inhibitor targeting the class I PI3K family of lipid kinases, which are central components of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, a common event in many human cancers, is frequently driven by gain-of-function mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. These mutations lead to constitutive activation of the kinase, promoting oncogenic signaling. Consequently, inhibitors targeting PI3K, such as this compound, are a major focus of cancer drug development. This guide specifically examines the differential sensitivity of cancer cells to this compound based on their PIK3CA mutational status.

Data Presentation: this compound IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines with defined PIK3CA mutational status. The data indicates a general trend of increased sensitivity in cell lines harboring PIK3CA mutations.

Cell LineCancer TypePIK3CA Mutation StatusThis compound IC50 (µM)
PIK3CA Mutant
AN3-CAEndometrial CarcinomaMutant (E545K)0.0178
CAL-33Head and Neck Squamous Cell CarcinomaMutant (H1047R)[1]0.0219
SCC-9Head and Neck Squamous Cell CarcinomaMutant0.0235
Ca-SkiCervical CancerMutant (E545K)[2][3][4]0.0297
ME-180Cervical CancerMutant (E545K)[5]0.0314
T47DBreast CancerMutant (H1047R)[6]Not in provided dataset
BT-474Breast CancerMutant (K111N)[7]Not in provided dataset
MCF7Breast CancerMutant (E545K)[8][9][10][11][12]Not in provided dataset
PIK3CA Wild-Type
RH-41RhabdomyosarcomaWild-Type0.0200
WM-115MelanomaWild-Type0.0240
SW982Synovial SarcomaWild-Type[13]0.0271
RH-1RhabdomyosarcomaWild-Type0.0283
WM35MelanomaWild-Type0.0287
NB10NeuroblastomaWild-Type0.0305
SCC-15Head and Neck Squamous Cell CarcinomaWild-Type[14]0.0307
AGSGastric AdenocarcinomaWild-Type0.0329
COLO-800MelanomaWild-Type0.0333
Hs-633TFibrosarcomaWild-Type0.0352
A431Epidermoid CarcinomaWild-Type0.0371

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate IC50 values.

Materials:

  • Cancer cell lines (PIK3CA mutant and wild-type)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Phospho-Akt (Ser473)

This protocol is used to assess the inhibitory effect of this compound on the PI3K pathway by measuring the phosphorylation of its downstream effector, Akt.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-pan-Akt, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream This compound This compound This compound->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (PIK3CA Mutant vs. Wild-Type) Drug_Treatment This compound Treatment (Dose-Response) Cell_Culture->Drug_Treatment Viability Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability Signaling Western Blot (pAkt Levels) Drug_Treatment->Signaling Apoptosis Apoptosis Assay (Annexin V) Drug_Treatment->Apoptosis IC50 IC50 Determination Viability->IC50 Pathway_Inhibition Pathway Inhibition Assessment Signaling->Pathway_Inhibition Apoptosis_Quantification Apoptosis Quantification Apoptosis->Apoptosis_Quantification

Caption: A generalized experimental workflow for assessing the efficacy of this compound.

Sensitivity_Logic PIK3CA_Mut PIK3CA Mutation Pathway_Hyperactivation Constitutive PI3K Pathway Hyperactivation PIK3CA_Mut->Pathway_Hyperactivation Oncogenic_Dependence Increased Oncogenic Dependence on PI3K Signaling Pathway_Hyperactivation->Oncogenic_Dependence Increased_Sensitivity Increased Sensitivity (Cell Death, Growth Arrest) Oncogenic_Dependence->Increased_Sensitivity This compound This compound (PI3K Inhibition) This compound->Increased_Sensitivity leads to

Caption: The logical relationship between PIK3CA mutation and increased sensitivity to this compound.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of GSK1059615

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of GSK1059615, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), with other relevant PI3K/mTOR pathway inhibitors. The information is compiled from various in vitro and in vivo studies to aid researchers in evaluating its potential for further investigation and development.

Executive Summary

This compound is an ATP-competitive and reversible inhibitor of Class I PI3K isoforms and mTOR.[1] It has demonstrated potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines and has shown significant tumor growth inhibition in various xenograft models. This guide presents a detailed analysis of its performance, benchmarked against other well-characterized PI3K/mTOR inhibitors where data is available, to provide a clear perspective on its preclinical profile.

Data Presentation

In Vitro Efficacy: Biochemical Potency

The following table summarizes the biochemical potency of this compound against Class I PI3K isoforms and mTOR, with comparative data for other inhibitors where available.

InhibitorPI3Kα (IC50/Ki, nM)PI3Kβ (IC50/Ki, nM)PI3Kγ (IC50/Ki, nM)PI3Kδ (IC50/Ki, nM)mTOR (IC50/Ki, nM)Reference
This compound 0.4 (IC50), 0.42 (Ki)0.6 (IC50), 0.6 (Ki)5 (IC50), 0.47 (Ki)2 (IC50), 1.7 (Ki)12 (IC50)[1]
NVP-BEZ235 476756
GDC-0941 333753580
In Vitro Efficacy: Cellular Activity

This table outlines the cellular potency of this compound in various cancer cell lines, focusing on the inhibition of cell viability and key signaling proteins.

Cell LineCancer TypeAssayIC50 (nM)Key FindingsReference
T47DBreast CancerAkt S473 Phosphorylation40Potent inhibition of downstream PI3K signaling.[1]
BT474Breast CancerAkt S473 Phosphorylation40Effective in HER2+ breast cancer cells.[1]
SCC-9Head and Neck Squamous Cell CarcinomaCell Survival (MTT)~3000 (72h)Induced programmed necrosis rather than apoptosis.[2]
AGSGastric CancerCell GrowthPotentInhibited cell growth, survival, and proliferation.[3]
In Vivo Efficacy: Xenograft Models

The following table summarizes the in vivo efficacy of this compound in different cancer xenograft models.

Cancer TypeXenograft ModelDosing RegimenKey FindingsReference
Breast CancerBT474, HCC195425 mg/kgEffectively inhibited tumor growth.[1]
Gastric CancerAGS10 or 30 mg/kg, i.p., dailyPotently inhibited subcutaneous xenograft growth.[3]
Head and Neck CancerSCC-930 mg/kg, i.p., dailySignificantly inhibited tumor growth.[2]

Experimental Protocols

In Vitro Kinase Assay (HTRF)

This protocol outlines a common method for determining the biochemical potency of inhibitors against PI3K isoforms.

  • Enzyme and Substrate Preparation : Recombinant PI3K isoforms (e.g., PI3Kα, β, γ, δ) and the substrate PIP2 are prepared in a reaction buffer.

  • Inhibitor Preparation : this compound is serially diluted to various concentrations.

  • Reaction Initiation : The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and inhibitor.

  • Detection : After incubation, a detection reagent (e.g., a europium-labeled antibody that recognizes the product PIP3) is added.

  • Signal Measurement : The Homogeneous Time-Resolved Fluorescence (HTRF) signal is measured, which is proportional to the amount of product formed.

  • Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

  • Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 72 hours).

  • MTT Addition : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.

In Vivo Xenograft Study

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

  • Cell Implantation : Human cancer cells (e.g., BT474 breast cancer cells) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment : Mice are randomized into treatment and control groups. The treatment group receives this compound at a specified dose and schedule (e.g., 25 mg/kg, daily oral gavage), while the control group receives a vehicle.

  • Tumor Measurement : Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Monitoring : Animal body weight and general health are monitored throughout the study.

  • Endpoint Analysis : At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry) to assess target modulation.

Mandatory Visualization

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes S6K S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates & Fully Activates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits Translation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: PI3K/mTOR signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment KinaseAssay Biochemical Kinase Assay (e.g., HTRF) CellViability Cell Viability Assay (e.g., MTT) KinaseAssay->CellViability Determine IC50 WesternBlot Western Blot Analysis (p-AKT, p-S6K) CellViability->WesternBlot Confirm Cellular Potency Xenograft Establish Xenograft Model (e.g., Breast Cancer) WesternBlot->Xenograft Confirm Target Engagement Treatment Drug Administration (this compound vs. Vehicle) Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) TumorMeasurement->Endpoint

Caption: General experimental workflow for evaluating PI3K/mTOR inhibitors.

References

GSK1059615: A Comparative Guide to its Anti-Cancer Activity Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in-vitro anti-cancer activity of GSK1059615, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The data presented herein is primarily sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database, a large-scale pharmacogenomics study that builds upon the foundational work of the National Cancer Institute's NCI-60 screen.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the class I PI3K isoforms (α, β, δ, and γ) and mTOR.[1] By targeting these crucial nodes in the PI3K/AKT/mTOR signaling pathway, this compound effectively disrupts downstream processes essential for tumor cell growth, proliferation, and survival.[1] Inhibition of this pathway can lead to cell cycle arrest and apoptosis (programmed cell death).[1]

Signaling Pathway Diagram

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibition (when active) This compound This compound This compound->PI3K This compound->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

IC50 Values of this compound Across Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a selection of human cancer cell lines from the GDSC database. A lower IC50 value indicates greater potency.

Cell LineCancer TypeTissueIC50 (µM)
AN3-CAEndometrial CarcinomaUrogenital System0.0178
NB1NeuroblastomaNervous System0.0183
A4-FukB Cell LymphomaBlood0.0196
RH-41RhabdomyosarcomaSoft Tissue0.0200
CAL-33Head and Neck CancerAerodigestive Tract0.0219
GCIYStomach CancerDigestive System0.0222
SCC-9Head and Neck CancerAerodigestive Tract0.0235
WM-115MelanomaSkin0.0240
SW982Synovial SarcomaSoft Tissue0.0271
RH-1RhabdomyosarcomaSoft Tissue0.0283
WM35MelanomaSkin0.0287
Ca-SkiCervical CancerUrogenital System0.0297
NB10NeuroblastomaNervous System0.0305
SCC-15Head and Neck CancerAerodigestive Tract0.0307
ME-180Cervical CancerUrogenital System0.0314
SNU-423Liver CancerDigestive System0.0324
AGSStomach CancerDigestive System0.0329
COLO-800MelanomaSkin0.0333
CHP-212NeuroblastomaNervous System0.0334
CP50-MEL-BMelanomaSkin0.0349
Hs-633TFibrosarcomaSoft Tissue0.0352
SNU-387Liver CancerDigestive System0.0356
Hep3B2-1-7Liver CancerDigestive System0.0358
BE2-M17NeuroblastomaNervous System0.0368
A431Skin CancerSkin0.0371

Note: This is a partial list. The full dataset is available at the --INVALID-LINK-- project website.[2]

Experimental Protocols

The IC50 values presented were determined using a standardized high-throughput screening methodology. The general workflow is outlined below.

Cell Line Maintenance and Plating

Human cancer cell lines are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. For screening, cells are seeded into 384-well microtiter plates at densities ranging from 1,000 to 40,000 cells per well, depending on the cell line's growth characteristics. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

Compound Screening and Endpoint Assay

This compound is serially diluted to various concentrations and added to the cell plates. The cells are incubated with the compound for 72 hours. Cell viability is assessed using a fluorescent-based assay that measures cellular ATP levels (e.g., CellTiter-Glo). The fluorescence intensity is proportional to the number of viable cells.

Data Analysis and IC50 Determination

The raw fluorescence data is normalized to untreated controls. The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

NCI-60 Drug Screening Workflow

The GDSC screening methodology is an evolution of the National Cancer Institute's (NCI) 60 human tumor cell line screen. The foundational principles of this workflow are illustrated below.

NCI60_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis CellPlating Plate 60 Cell Lines in 96-well plates Incubation1 24h Incubation CellPlating->Incubation1 DrugAddition Add this compound (5 concentrations) Incubation1->DrugAddition Incubation2 48h Incubation DrugAddition->Incubation2 Fixation Fix cells with Trichloroacetic Acid (TCA) Incubation2->Fixation Staining Stain with Sulforhodamine B (SRB) Fixation->Staining Measurement Measure Absorbance Staining->Measurement Calculation Calculate GI50, TGI, LC50 Measurement->Calculation

Caption: A generalized workflow for the NCI-60 anticancer drug screen.

References

Assessing Biomarkers for GSK1059615 Sensitivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complexities of targeted cancer therapies, understanding the predictive biomarkers for drug sensitivity is paramount. This guide provides a comprehensive comparison of GSK1059615, a potent dual PI3K/mTOR inhibitor, with other inhibitors targeting the same pathway. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an objective assessment of its performance and potential clinical utility.

This compound is an ATP-competitive and reversible inhibitor of the class I family of PI3Ks, with additional activity against mTOR.[1] Its mechanism of action involves blocking the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[2] Identifying patients who are most likely to respond to this compound is crucial for its successful clinical implementation, and this hinges on the validation of robust predictive biomarkers.

Comparative Efficacy of PI3K/mTOR Inhibitors

The sensitivity of cancer cell lines to this compound and other PI3K/mTOR inhibitors is significantly influenced by the underlying genetic landscape of the tumor. Key biomarkers that have been extensively studied include mutations in PIK3CA and the loss of the tumor suppressor PTEN.

Performance in PIK3CA-Mutant and PTEN-Deficient Cell Lines

Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic alterations in human cancers.[3] These mutations are considered strong predictive biomarkers for sensitivity to PI3K inhibitors.[4] Similarly, the loss of functional PTEN, a phosphatase that negatively regulates the PI3K pathway, leads to pathway hyperactivation and is another key biomarker.[5]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other PI3K/mTOR inhibitors in various cancer cell lines with defined PIK3CA and PTEN status. Lower IC50 values indicate greater potency.

Cell LineCancer TypeBiomarker StatusThis compound IC50 (µM)GDC-0941 (Pictilisib) IC50 (µM)NVP-BEZ235 IC50 (µM)AZD8055 IC50 (µM)
UMSCC47Head and Neck Squamous CellNone Known0.93.0-0.01
HN4Head and Neck Squamous CellNone Known1.32.0-0.85
OSC19Head and Neck Squamous CellNone Known0.20.74-0.43
UMSCC1Head and Neck Squamous CellNone Known0.80.8-0.51
T47DBreast CancerPIK3CA H1047R----
MDA-MB-361Breast CancerPIK3CA H1047R, HER2 amp----
MCF-7Breast CancerPIK3CA E545K--Sensitive18 nM (TamR)
PC3Prostate CancerPTEN null--Induces autophagic cell death-
DU145Prostate CancerPTEN wild-type--Induces apoptosis-

Preclinical evidence suggests that cell lines with PIK3CA mutations are generally more sensitive to PI3K inhibitors.[2][9] For instance, in head and neck squamous cell carcinoma (HNSCC) cell lines, those with PIK3CA mutations were universally sensitive to inhibitors of PI3K, mTOR, or both.[6] Interestingly, some studies suggest that the specific type of PIK3CA mutation may influence the degree of sensitivity, with the H1047R mutation in the kinase domain potentially conferring greater sensitivity than mutations in the helical domain like E545K.[10][11]

The role of PTEN loss as a predictive biomarker is more complex. While it leads to PI3K pathway activation, some studies have shown that PTEN-deficient cells can be less sensitive to certain PI3K inhibitors compared to PIK3CA-mutant cells.[5][12] This may be due to the activation of parallel signaling pathways, such as the ERK/MAPK pathway, which can bypass the effects of PI3K inhibition.[12]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR pathway. The following diagram illustrates the canonical pathway and the points of inhibition by this compound and other compared inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2 GDC0941 GDC-0941 GDC0941->PI3K BEZ235 NVP-BEZ235 BEZ235->PI3K BEZ235->mTORC1 BEZ235->mTORC2 AZD8055 AZD8055 AZD8055->mTORC1 AZD8055->mTORC2

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Protocols

Accurate assessment of drug sensitivity and biomarker status relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays cited in the assessment of PI3K/mTOR inhibitors.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay p1 Seed cells in a 96-well plate p2 Allow cells to attach overnight p1->p2 p3 Prepare serial dilutions of the inhibitor p2->p3 t1 Add inhibitor dilutions to the cells p3->t1 t2 Incubate for a defined period (e.g., 72h) t1->t2 a1 Add MTT reagent to each well t2->a1 a2 Incubate for 2-4 hours a1->a2 a3 Add solubilization solution (e.g., DMSO) a2->a3 a4 Measure absorbance at 570 nm a3->a4

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound or other inhibitors in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the no-cell control wells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[13][14]

PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Assay

This is a sensitive and robust biochemical assay to measure the activity of PI3K enzymes and the inhibitory potential of compounds.

Workflow:

HTRF_Workflow cluster_reaction Kinase Reaction cluster_detection Detection r1 Add inhibitor and PI3K enzyme to plate r2 Add PIP2 substrate and ATP to initiate r1->r2 r3 Incubate to allow PIP3 production r2->r3 d1 Add stop solution and detection reagents r3->d1 d2 Incubate to allow complex formation d1->d2 d3 Read HTRF signal d2->d3

Caption: Workflow for a PI3K HTRF assay.

Detailed Protocol:

  • Reagent Preparation: Prepare assay buffer, ATP solution, and a PIP2 substrate solution. Prepare serial dilutions of the inhibitor (e.g., this compound) in DMSO.

  • Assay Plate Setup: In a 384-well low-volume plate, add the inhibitor dilutions.

  • Enzyme Addition: Add the PI3K enzyme to the wells containing the inhibitor and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding the PIP2 substrate and ATP solution.

  • Reaction Incubation: Incubate the plate at room temperature for a defined time (e.g., 60 minutes) to allow for the enzymatic conversion of PIP2 to PIP3.

  • Reaction Termination: Stop the reaction by adding a stop solution containing EDTA.

  • Detection: Add the HTRF detection reagents, which typically include a europium-labeled antibody and a fluorescent acceptor that bind to the reaction product (PIP3).

  • Signal Reading: After a final incubation period, read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of PIP3 produced.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[15][16]

Western Blotting for Phospho-Akt (p-Akt)

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their phosphorylation status, which is indicative of pathway activation.

Workflow:

WesternBlot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection_wb Detection s1 Treat cells with inhibitor s2 Lyse cells and quantify protein s1->s2 g1 Separate proteins by SDS-PAGE s2->g1 g2 Transfer proteins to a membrane g1->g2 d1_wb Block membrane and incubate with primary antibody g2->d1_wb d2_wb Incubate with secondary antibody d1_wb->d2_wb d3_wb Detect signal using chemiluminescence d2_wb->d3_wb

Caption: General workflow for Western blotting.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound or other inhibitors for a specified time. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C with gentle agitation.[17]

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt or a housekeeping protein (e.g., β-actin or GAPDH) to confirm equal protein loading.[15][18]

Conclusion

The selection of an appropriate targeted therapy requires a deep understanding of the drug's mechanism of action and the predictive value of associated biomarkers. This compound demonstrates potent inhibition of the PI3K/mTOR pathway, with its efficacy being particularly pronounced in cancer cells harboring PIK3CA mutations. While PTEN loss also sensitizes cells to PI3K pathway inhibition, the response can be more variable. This guide provides a framework for the comparative assessment of this compound against other PI3K/mTOR inhibitors, supported by quantitative data and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflows are intended to further aid researchers in their evaluation and application of these targeted agents. Further head-to-head studies in well-characterized preclinical models are warranted to refine the optimal patient selection strategies for this compound and other inhibitors in this class.

References

Safety Operating Guide

Navigating the Safe Disposal of GSK1059615: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like GSK1059615, a potent PI3K and mTOR inhibitor, are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not publicly available, adherence to established guidelines for hazardous chemical waste provides a robust framework for its safe management. This guide offers essential, step-by-step procedural information for the proper disposal of this compound, aligning with best practices in laboratory safety.

Storage and Handling: The First Line of Defense

Proper storage is critical in preventing accidental release and ensuring the stability of the compound. This compound should be stored under specific conditions to maintain its integrity.

Storage ConditionTemperatureDuration
Powder-20°CUp to 3 years
4°CUp to 2 years
In solvent (DMSO)-80°CUp to 3 months
-20°CUp to 2 weeks

Data compiled from multiple sources.[1][2]

When handling this compound, standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Step-by-Step Disposal Procedures for this compound

The disposal of this compound should be treated as hazardous chemical waste. The following procedures are based on general laboratory chemical waste guidelines.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including unused or expired powder and contaminated materials (e.g., weighing paper, pipette tips), in a designated, puncture-proof, and clearly labeled hazardous waste container.[3][4]

    • The label should include "Hazardous Waste," the chemical name "this compound," and the accumulation start date.[3]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof, and compatible hazardous waste container.[4][5]

    • Do not mix with other solvent wastes unless compatibility has been confirmed.[6]

    • The container must be clearly labeled with "Hazardous Waste," the chemical name, the solvent used, and an approximate concentration of this compound.

  • Sharps Waste:

    • Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container.[4][7]

2. Decontamination of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used for dissolution).[4]

  • The first rinsate should be collected and disposed of as hazardous liquid waste.[4] Subsequent rinses can often be disposed of down the drain with copious amounts of water, but institutional policies should be verified.[4]

  • After rinsing, deface or remove the original label before disposing of the container in the appropriate recycling or trash receptacle.[5][8]

3. Storage of Waste:

  • Store hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.[6]

  • Ensure that incompatible wastes are segregated to prevent accidental reactions.[3][6]

  • Keep waste containers securely closed except when adding waste.[8]

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][8]

  • Follow all institutional and local regulations for waste manifest and record-keeping.[3]

Never dispose of this compound down the drain or in the regular trash.[7][8]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

GSK1059615_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_categorize Step 1: Categorize Waste cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste cluster_storage Step 2: Temporary Storage cluster_disposal Step 3: Final Disposal start Identify this compound Waste categorize Categorize Waste Type start->categorize solid_waste Collect in Labeled Hazardous Waste Container categorize->solid_waste Solid liquid_waste Collect in Labeled, Leak-Proof Hazardous Waste Container categorize->liquid_waste Liquid sharps_waste Dispose in Designated Sharps Container categorize->sharps_waste Sharps store Store in Satellite Accumulation Area (SAA) solid_waste->store liquid_waste->store sharps_waste->store disposal Arrange for Pickup by EHS/Licensed Contractor store->disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these general yet critical guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment. Always consult your institution's specific safety protocols and EHS office for guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.